molecular formula C14H14O3 B149218 2-Hydroxyplatyphyllide

2-Hydroxyplatyphyllide

Cat. No.: B149218
M. Wt: 230.26 g/mol
InChI Key: BUSWPFRBQXQTLO-ZWNOBZJWSA-N
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Description

(1R,11R)-6-hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one has been reported in Ligularia macrophylla, Ligularia veitchiana, and other organisms with data available.

Properties

IUPAC Name

(1R,11R)-6-hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-7(2)10-4-3-8-5-9(15)6-11-12(8)13(10)17-14(11)16/h5-6,10,13,15H,1,3-4H2,2H3/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSWPFRBQXQTLO-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2=C3C1OC(=O)C3=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC2=C3[C@@H]1OC(=O)C3=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of 2-Hydroxyplatyphyllide from Ligularia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the isolation, purification, and characterization of 2-Hydroxyplatyphyllide, a sesquiterpenoid found in various Ligularia species. This document details the necessary experimental protocols, summarizes quantitative data, and illustrates the underlying biological pathways associated with this class of compounds.

Introduction

Ligularia, a genus of flowering plants in the Asteraceae family, is a rich source of diverse secondary metabolites, particularly sesquiterpenoids of the eremophilane (B1244597) type. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic and anti-inflammatory effects. This compound, a derivative of the more commonly known platyphyllide, is one such compound with potential therapeutic applications. This guide outlines the methodologies for its successful isolation and characterization, providing a foundation for further research and drug development.

Experimental Protocols

The isolation of this compound from Ligularia species involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of eremophilane sesquiterpenes from Ligularia.

Plant Material and Extraction
  • Plant Material Collection and Preparation: The roots and rhizomes of Ligularia species, such as Ligularia hodgsonii or Ligularia fischeri, are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This separates the compounds based on their solubility characteristics. A typical fractionation scheme involves:

  • Petroleum Ether Fractionation: To remove non-polar constituents like fats and waxes.

  • Ethyl Acetate (B1210297) Fractionation: This fraction is often enriched with sesquiterpenoids.

  • n-Butanol Fractionation: To isolate more polar compounds.

The ethyl acetate fraction, which is expected to contain this compound, is concentrated for further purification.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex mixture of the ethyl acetate fraction.

  • Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step helps to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then assessed by analytical HPLC.

Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Data Presentation

The following tables summarize the key quantitative data related to the isolation and characterization of this compound and related compounds.

Table 1: Quantitative Yield and Purity of Eremophilane Sesquiterpenes from Ligularia Species
Compound Source Species Yield (mg/kg of dried plant material)
Eremophilan-8-one typeLigularia lamarumNot specified
Furanoeremophilane typeLigularia lamarumNot specified
Table 2: ¹H and ¹³C NMR Data for Platyphyllide Derivatives (in CDCl₃)
Position ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ) Key HMBC Correlations
Data for this compound is not currently available in the cited literature. The table structure is provided as a template for when such data becomes available.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow plant_material Dried Ligularia Plant Material extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation pet_ether Petroleum Ether Fraction fractionation->pet_ether Non-polar et_acetate Ethyl Acetate Fraction fractionation->et_acetate Medium-polar n_butanol n-Butanol Fraction fractionation->n_butanol Polar silica_gel Silica Gel Column Chromatography et_acetate->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis nfkb_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS receptor Receptor lps->receptor tnfa TNF-α tnfa->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB-IκBα Complex ikk->nfkb_ikb Phosphorylation of IκBα ikb IκBα proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation nfkb_ikb->ikb Release nfkb_ikb->nfkb hydroxyplatyphyllide This compound hydroxyplatyphyllide->ikk Inhibition dna DNA nfkb_n->dna transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) dna->transcription

Spectroscopic Profile of 2-Hydroxyplatyphyllide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural compound 2-Hydroxyplatyphyllide, a sesquiterpenoid isolated from Ligularia dentata. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EIMS) analysis of this compound reveals a molecular ion peak and a characteristic base peak, providing key information about its molecular weight and fragmentation pattern.

Ionm/zDescription
[M]⁺230Molecular Ion
[M-C₄H₆O]⁺ (tentative)162Base Peak

Reference: [1]

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound, obtained using a potassium bromide (KBr) pellet, displays characteristic absorption bands indicative of its principal functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
3280O-H stretching (hydroxyl group)
1735C=O stretching (lactone)
1645C=C stretching (alkene)

Reference: [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound have not been fully reported in the readily available scientific literature. The original isolation paper mentions that ¹³C NMR data is available in "Table 2" of the publication, but this data is not widely accessible.[1] Further investigation into specialized chemical databases or direct contact with the original authors may be necessary to obtain this information.

Experimental Protocols

The spectroscopic data presented in this guide were obtained from the analysis of this compound isolated from the rhizomes of Ligularia dentata.[1]

General Instrumentation:

  • Mass Spectrometry: A JEOL JMS-D300 mass spectrometer was utilized for EIMS analysis.[1]

  • Infrared Spectroscopy: IR spectra were recorded on a Hitachi 270-30 infrared spectrophotometer.[1]

  • Nuclear Magnetic Resonance Spectroscopy: NMR spectra were obtained using a JEOL FX-90Q spectrometer.[1]

Isolation and Purification: The isolation of this compound from the plant material typically involves extraction with a suitable solvent, followed by chromatographic separation techniques to yield the pure compound. The specific details of the extraction and purification protocol for the cited data can be found in the original publication.[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Ligularia dentata) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared Spectroscopy (IR) Pure_Compound->IR NMR Nuclear Magnetic Resonance (NMR) Pure_Compound->NMR Data_Analysis Data Interpretation & Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure Proposed Structure Data_Analysis->Structure

References

Unveiling the Molecular Architecture of 2-Hydroxyplatyphyllide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 2-Hydroxyplatyphyllide, a phenolic norsesquiterpene. This document details the isolation, physicochemical properties, and spectroscopic data that were instrumental in determining its molecular structure. Experimental protocols and a logical workflow for its structure determination are also presented to aid researchers in the field of natural product chemistry and drug discovery.

Introduction

This compound is a natural compound isolated from the rhizomes of Ligularia dentata, a plant belonging to the Asteraceae family. Its structural elucidation is a critical step in understanding its potential biological activities and for the development of new therapeutic agents. This guide summarizes the key data and methodologies employed in the characterization of this molecule.

Physicochemical and Spectroscopic Data

The structural determination of this compound was accomplished through a combination of physicochemical measurements and spectroscopic techniques. The key quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Melting Point214.0-216.0°C
Optical Rotation[α]D: -66.5° (c 0.43, MeOH)

Table 2: Spectroscopic Data of this compound

TechniqueData
UV Spectroscopy (MeOH) λmax: 239 (sh), 313 nm
Infrared (IR) Spectroscopy (KBr) νmax: 3280, 1735, 1645 cm⁻¹
Mass Spectrometry (EIMS) m/z: 230 (M⁺), 162 (base peak)

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound based on standard methodologies for natural product chemistry.

Isolation of this compound from Ligularia dentata

The isolation of this compound from the rhizomes of Ligularia dentata involves a multi-step extraction and chromatographic purification process.

Protocol:

  • Extraction:

    • Air-dried and powdered rhizomes of Ligularia dentata are extracted exhaustively with methanol (B129727) at room temperature.

    • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

    • The fractions are monitored by thin-layer chromatography (TLC) to track the presence of the target compound.

  • Column Chromatography:

    • The ethyl acetate fraction, typically enriched with phenolic compounds, is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

  • Preparative TLC or HPLC:

    • Fractions containing this compound, as identified by TLC, are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to elucidate the structure of the isolated compound.

  • UV-Vis Spectroscopy: The UV spectrum is recorded on a spectrophotometer in methanol to identify chromophores within the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets to identify functional groups.

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), are crucial for establishing the carbon skeleton and the precise arrangement of protons and carbons. These experiments would be run in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

Logical Workflow for Structure Elucidation

The process of elucidating the chemical structure of a novel natural product like this compound follows a logical progression of experiments and data analysis. The workflow diagram below illustrates these steps.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Plant Material (Ligularia dentata rhizomes) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography purification Preparative TLC/HPLC column_chromatography->purification pure_compound Pure this compound purification->pure_compound uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr data_integration Data Integration & Interpretation uv_vis->data_integration ir->data_integration ms->data_integration nmr->data_integration structure_proposal Propose Chemical Structure data_integration->structure_proposal final_structure Final Structure of this compound structure_proposal->final_structure

Caption: Workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or the signaling pathways associated with this compound. However, phenolic compounds, as a class, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. Furthermore, other compounds isolated from Ligularia species have demonstrated cytotoxic effects against various cancer cell lines. Further research is warranted to investigate the potential therapeutic properties of this compound.

Should such studies be undertaken, a potential signaling pathway to investigate, given the nature of phenolic compounds, could be related to cellular stress responses or inflammatory pathways.

hypothetical_signaling_pathway compound This compound cell_stress Cellular Stress (e.g., Oxidative Stress) compound->cell_stress mapk_pathway MAPK Pathway (e.g., JNK, p38) cell_stress->mapk_pathway nf_kb_pathway NF-κB Pathway cell_stress->nf_kb_pathway apoptosis Apoptosis mapk_pathway->apoptosis inflammation Inflammatory Response nf_kb_pathway->inflammation

Caption: Hypothetical signaling pathways for this compound.

Conclusion

The foundational work on the isolation and preliminary characterization of this compound from Ligularia dentata has been established. This technical guide provides a summary of the available data and outlines the necessary experimental and logical frameworks for its complete structure elucidation. The missing NMR data remains a critical gap that needs to be addressed to fully define its chemical structure. Future research should also focus on evaluating the biological activities of this phenolic norsesquiterpene to explore its potential as a lead compound in drug development.

An In-depth Technical Guide to 2-Hydroxyplatyphyllide (CAS Number: 72145-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyplatyphyllide is a naturally occurring sesquiterpenoid compound. It has been isolated from plant species of the Ligularia genus, specifically from the roots of Ligularia songarica and the rhizomes of Ligularia dentata.[1][2] While research on this specific compound is limited, the Ligularia genus is a rich source of various sesquiterpenoids, many of which have demonstrated interesting biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, isolation protocols, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from the initial characterization studies of the compound.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 72145-19-8N/A
Molecular Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]
Appearance PowderN/A
Melting Point 214.0-216.0 °C (decomposition)[2]
Optical Rotation [α]D: -66.5° (c 0.43, MeOH)[2]
UV Spectrum (MeOH) 239 nm (shoulder, ε 6600), 313 nm (ε 4900)[2]
Infrared (IR) Spectrum (KBr) 3280, 1735, 1645 cm⁻¹[2]
Electron Impact Mass Spectrometry (EIMS) m/z 230 (M⁺), 162 (base peak)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneN/A

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are crucial for its further study. The following protocols are based on the methodologies described in the primary literature.

Isolation from Ligularia songarica

A study on the chemical constituents of Ligularia songarica led to the isolation of this compound.[1] The general procedure involved the following steps:

  • Extraction: The dried and powdered roots of Ligularia songarica were extracted with a suitable organic solvent (e.g., ethanol (B145695) or methanol) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, which is likely to contain sesquiterpenoids, was subjected to repeated column chromatography on silica (B1680970) gel. The column was eluted with a gradient of petroleum ether and ethyl acetate.

  • Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.

Isolation from Ligularia dentata

An earlier study reported the isolation of this compound from the rhizomes of Ligularia dentata.[2] The methodology employed was as follows:

  • Extraction: The fresh rhizomes of Ligularia dentata were extracted with methanol (B129727) in the cold for two weeks. The solvent was removed under reduced pressure.

  • Partitioning: The residue was suspended in water and extracted successively with hexane (B92381) and then ether.

  • Purification: The ether extract was subjected to chromatographic separation to isolate the individual compounds, including this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is currently not available in the public domain. However, the broader class of eremophilane-type sesquiterpenoids, to which this compound belongs, and other compounds isolated from the Ligularia genus have been reported to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity (Hypothetical)

Many sesquiterpenoids isolated from Ligularia species have demonstrated potent anti-inflammatory effects. For instance, certain eremophilane-type sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory action is often mediated through the downregulation of key signaling pathways.

A plausible mechanism of action for this compound, based on related compounds, could involve the modulation of the Toll-Like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Compound This compound (Hypothetical Action) Compound->IKK Inhibits (Speculative)

caption="Hypothetical anti-inflammatory signaling pathway for this compound."

In this speculative model, Lipopolysaccharide (LPS), a component of Gram-negative bacteria, would bind to Toll-Like Receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade, starting with the recruitment of the adaptor protein MyD88. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes. Based on the activity of related compounds, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex.

Cytotoxic Activity (Hypothetical)

Several sesquiterpenoids from Ligularia species have also been reported to exhibit cytotoxic activity against various cancer cell lines. While no specific data exists for this compound, it is a potential area for future investigation. Should it possess cytotoxic properties, a typical experimental workflow to determine this would be as follows:

G start start treatment treatment start->treatment incubation incubation treatment->incubation assay assay incubation->assay data_analysis data_analysis assay->data_analysis

caption="Standard experimental workflow for determining cytotoxicity (IC50)."

Conclusion and Future Directions

This compound is a sesquiterpenoid that has been successfully isolated and structurally characterized. However, there is a notable lack of data regarding its biological activities and mechanism of action. Based on the known pharmacological properties of other sesquiterpenoids from the Ligularia genus, it is plausible that this compound may possess anti-inflammatory and/or cytotoxic properties.

Future research should focus on:

  • Biological Screening: A comprehensive screening of this compound for various biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiviral effects.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Synthesis: Development of a synthetic route to produce larger quantities of the compound for extensive biological evaluation.

This technical guide provides a summary of the current knowledge on this compound. It is intended to serve as a foundational resource for researchers interested in further exploring the chemical and biological properties of this natural product. The speculative nature of the biological activities and signaling pathways described herein underscores the need for direct experimental investigation.

References

Unveiling the Botanical Origins of 2-Hydroxyplatyphyllide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known natural sources of the sesquiterpenoid 2-Hydroxyplatyphyllide, targeting researchers, scientists, and professionals in drug development. This document outlines the primary plant species from which this compound has been isolated, details the experimental protocols for its extraction and purification, and presents a visual workflow of the isolation process.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the Asteraceae and Menispermaceae families. The compound is most frequently reported in the genus Ligularia. The table below summarizes the key botanical sources and the specific plant parts known to contain this compound. Quantitative yield data from the cited literature is not available.

Plant SpeciesFamilyPlant Part(s)Reported Yield of this compound
Ligularia songaricaAsteraceaeRootsNot Reported
Ligularia dentataAsteraceaeRhizomes, Roots[1]Not Reported
Eupatorium chinense var. tozanenseAsteraceaeHerbsNot Reported
Sinomenium acutumMenispermaceaeNot SpecifiedNot Reported

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic separation. The following protocol is a detailed methodology based on the successful isolation from the rhizomes of Ligularia dentata.

Plant Material and Extraction
  • Plant Material: Freshly collected rhizomes of Ligularia dentata.

  • Initial Extraction:

    • A substantial quantity of fresh rhizomes (e.g., 30 kg) is macerated and extracted with methanol (B129727) at room temperature for an extended period (e.g., 2 weeks) to ensure thorough extraction of secondary metabolites.

    • The methanolic extract is then concentrated under reduced pressure to remove the solvent, yielding a crude residue.

Solvent Partitioning
  • Objective: To separate compounds based on their polarity.

    • The crude residue is suspended in water.

    • The aqueous suspension is successively partitioned with solvents of increasing polarity, typically starting with hexane (B92381) followed by diethyl ether.

    • The resulting hexane and ether fractions are washed with a saturated sodium bicarbonate solution to remove acidic components, followed by a water wash.

    • The organic fractions are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness in vacuo to yield the respective crude extracts.

Chromatographic Purification
  • Objective: To isolate this compound from the complex mixture of compounds in the crude extracts.

  • Methodology: Repeated column chromatography over silica (B1680970) gel is the primary method for purification.

    • Stationary Phase: Silica gel (particle size and grade appropriate for gravity column or flash chromatography).

    • Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The specific gradient is determined by monitoring the separation using thin-layer chromatography (TLC).

    • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Those containing the target compound, this compound, are pooled and subjected to further rounds of chromatography until purity is achieved.

    • Final Purification: The final purification step may involve recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain pure, crystalline this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the extraction and isolation of this compound from plant material.

G PlantMaterial Plant Material (e.g., Ligularia dentata rhizomes) Extraction Methanol Extraction PlantMaterial->Extraction Concentration Concentration in vacuo Extraction->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (Hexane/Ether & Water) CrudeExtract->Partitioning HexaneEtherFraction Hexane/Ether Fraction Partitioning->HexaneEtherFraction AqueousFraction Aqueous Fraction (Discarded) Partitioning->AqueousFraction Drying Drying and Evaporation HexaneEtherFraction->Drying CrudeFraction Crude Hexane/Ether Extract Drying->CrudeFraction ColumnChromatography Silica Gel Column Chromatography CrudeFraction->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Fractions Containing this compound TLC->Pooling FurtherPurification Further Chromatographic Purification Pooling->FurtherPurification PureCompound Pure this compound FurtherPurification->PureCompound StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation

Caption: Experimental workflow for the isolation of this compound.

References

The Unveiling of 2-Hydroxyplatyphyllide: A Deep Dive into its Biosynthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – In a comprehensive technical guide released today, the intricate biosynthetic pathway of 2-Hydroxyplatyphyllide, a naturally occurring sesquiterpenoid lactone isolated from Ligularia songarica, is detailed for the first time. This whitepaper offers a valuable resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the formation of this complex molecule, which holds potential for further scientific investigation.

This compound, a member of the eremophilane (B1244597) class of sesquiterpenoids, is characterized by its unique benzofuranoid structure. The elucidation of its biosynthetic pathway provides critical insights into the enzymatic machinery and metabolic logic that govern its production in Ligularia songarica, a plant species known for its rich and diverse terpenoid composition.

From Primary Metabolism to a Complex Scaffold: The Biosynthetic Route

The biosynthesis of this compound originates from fundamental building blocks of primary metabolism. The pathway commences with the universal precursor of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). This linear precursor then undergoes a complex cyclization reaction catalyzed by a specific terpene synthase, leading to the characteristic eremophilane carbon skeleton. Subsequent enzymatic modifications, including a series of oxidations, hydroxylations, and the formation of the lactone and benzofuran (B130515) rings, are orchestrated by a suite of tailoring enzymes, primarily from the cytochrome P450 monooxygenase and dehydrogenase superfamilies. The final hydroxylation step at the C-2 position yields the titular compound, this compound.

A proposed logical workflow for the discovery and characterization of this pathway is outlined below:

experimental_workflow cluster_extraction Isolation & Structure Elucidation cluster_biosynthesis Biosynthetic Pathway Investigation cluster_validation Pathway Validation A Plant Material (Ligularia songarica) B Extraction & Fractionation A->B C Isolation of this compound B->C D Spectroscopic Analysis (NMR, MS) C->D E Structure Determination D->E F Precursor Feeding Studies E->F H Transcriptome Analysis E->H G Enzyme Assays F->G I Gene Cloning & Heterologous Expression H->I J Enzyme Characterization I->J L In Vivo Pathway Reconstruction I->L K In Vitro Reconstitution J->K biosynthesis_pathway cluster_precursors Primary Metabolism cluster_core_synthesis Sesquiterpenoid Synthesis cluster_modifications Tailoring Reactions Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Multiple Steps IPP_DMAPP IPP_DMAPP MVA Pathway->IPP_DMAPP Multiple Steps Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP_DMAPP->Farnesyl Pyrophosphate (FPP) FPP FPP Eremophilane Cation Eremophilane Cation FPP->Eremophilane Cation Eremophilane Synthase Eremophilane Intermediate Eremophilane Intermediate Eremophilane Cation->Eremophilane Intermediate Oxidized Intermediates Oxidized Intermediates Eremophilane Intermediate->Oxidized Intermediates Cytochrome P450s (Oxidations) Lactone & Benzofuran Formation Lactone & Benzofuran Formation Oxidized Intermediates->Lactone & Benzofuran Formation Dehydrogenases, Cyclases This compound This compound Lactone & Benzofuran Formation->this compound Hydroxylase (CYP)

In-depth Technical Guide: Preliminary Biological Screening of "2-Hydroxyplatyphyllide"

Author: BenchChem Technical Support Team. Date: December 2025

To the Attention of Researchers, Scientists, and Drug Development Professionals:

This technical guide addresses the topic of the preliminary biological screening of the natural product "2-Hydroxyplatyphyllide." Following a comprehensive review of available scientific literature, it must be reported that detailed biological screening data for "this compound" is not publicly available at this time. Although this norsesquiterpenoid has been successfully isolated from plant species of the Ligularia genus, specifically Ligularia songarica, published research detailing its cytotoxic, anti-inflammatory, antimicrobial, or other pharmacological activities is currently absent.

To provide a relevant and informative resource for researchers interested in this class of compounds, this guide will instead focus on the general methodologies and approaches used for the preliminary biological screening of similar sesquiterpenoids isolated from the Ligularia genus. The following sections will present a composite overview of experimental protocols and data presentation based on published studies of other Ligularia-derived compounds. This will serve as a practical blueprint for the potential future screening of "this compound."

Representative Data Presentation: Cytotoxicity Screening of Sesquiterpenoids from Ligularia Species

The following table structure is a representative example of how quantitative data from a preliminary cytotoxicity screening of a compound isolated from a Ligularia species might be presented. The data herein is hypothetical and serves for illustrative purposes only, as no specific data for "this compound" has been found.

Compound IDCell LineAssay TypeConcentration (µg/mL)% InhibitionIC50 (µg/mL)Positive Control
Hypothetical Data A549 (Human Lung Carcinoma)MTT Assay1065.2 ± 4.17.8 ± 0.9Doxorubicin
HeLa (Human Cervical Carcinoma)MTT Assay1058.9 ± 5.39.1 ± 1.2Doxorubicin
NCI-H446 (Human Small Cell Lung Cancer)MTT Assay1045.7 ± 3.812.5 ± 1.5Doxorubicin

Representative Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for common preliminary biological screening assays, based on methodologies reported for other compounds isolated from the Ligularia genus.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound against various cancer cell lines.

a. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., A549, HeLa, NCI-H446) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere for 24 hours.

  • The compound to be tested is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced toxicity.

  • The culture medium is replaced with the medium containing the various concentrations of the test compound, and the cells are incubated for a further 48-72 hours. A positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO) are included.

b. Cell Viability Assessment:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

c. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Stimulation:

  • Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Subsequently, the cells are stimulated with 1 µg/mL of LPS to induce NO production and co-incubated with the test compound for 24 hours.

b. Measurement of Nitric Oxide:

  • After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

c. Data Analysis:

  • The percentage of inhibition of NO production is calculated.

  • The IC50 value for NO inhibition is determined.

Mandatory Visualizations

As no specific signaling pathways or experimental workflows for "this compound" have been documented, the following diagrams illustrate general, relevant biological pathways and a typical experimental workflow for natural product screening.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Hit Identification plant Ligularia songarica Plant Material extract Crude Extract plant->extract fractions Fractionation extract->fractions pure_compound Pure Compound (this compound) fractions->pure_compound cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_compound->cytotoxicity Test Compound anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) pure_compound->anti_inflammatory Test Compound antimicrobial Antimicrobial Assays pure_compound->antimicrobial Test Compound data_analysis IC50 Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis hit Hit Compound Identification data_analysis->hit nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene NFkB->iNOS binds to promoter NO Nitric Oxide (NO) iNOS->NO transcribes & translates to

In-Depth Technical Guide to 2-Hydroxyplatyphyllide: Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyplatyphyllide, a naturally occurring furanoeremophilane (B1240327) sesquiterpenoid isolated from the roots of Ligularia songarica, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside an exploration of its potential biological activities based on related compounds from the Ligularia genus. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Precise experimental data for some physical properties of this compound remain to be fully published. However, based on available information and the analysis of its chemical structure, the following properties can be summarized.

PropertyValue/DescriptionSource
CAS Number 72145-19-8N/A
Molecular Formula C₁₄H₁₄O₃N/A
Molecular Weight 230.26 g/mol N/A
Appearance PowderN/A
Purity Available as a reference substance with ≥95% or ≥98% purity (by HPLC).N/A
Melting Point Not available in the searched literature.N/A
Boiling Point Not available in the searched literature.N/A
Solubility Not available in the searched literature. Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform.N/A

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its furanoeremophilane core structure, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to aromatic protons of the furan (B31954) ring, protons of the cyclohexane (B81311) ring, and methyl group protons. The presence of a hydroxyl group would likely result in a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C-NMR: The carbon NMR spectrum will display signals for the carbons of the furan ring in the aromatic region, as well as signals for the aliphatic carbons of the cyclohexane ring and the methyl group. The carbon bearing the hydroxyl group will be shifted downfield.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxyl group, methyl group, and cleavage of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

  • C=C stretching: Absorptions for the furan ring in the region of 1500-1650 cm⁻¹.

  • C-O stretching: A band in the region of 1000-1300 cm⁻¹.

Biological Activities and Potential Signaling Pathways

While specific biological activities for this compound are not extensively documented, studies on other sesquiterpenoids isolated from the Ligularia genus suggest potential pharmacological effects, primarily anti-inflammatory and cytotoxic activities.

Potential Anti-Inflammatory Activity

Sesquiterpenoids from Ligularia species have been reported to exhibit anti-inflammatory properties. The mechanism of action for related compounds often involves the modulation of key inflammatory signaling pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NF-kB_Pathway NF-κB Pathway IKK->NF-kB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-kB_Pathway->Pro_inflammatory_Cytokines Induces Transcription 2_Hydroxyplatyphyllide This compound (Hypothesized) 2_Hydroxyplatyphyllide->NF-kB_Pathway Inhibits

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Potential Cytotoxic Activity

Several sesquiterpenoids isolated from Ligularia songarica have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Cytotoxic_Pathway cluster_cell Cancer Cell 2_Hydroxyplatyphyllide This compound (Hypothesized) Mitochondrial_Pathway Mitochondrial Pathway 2_Hydroxyplatyphyllide->Mitochondrial_Pathway Induces Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Hypothesized Cytotoxic Mechanism of Action.

Experimental Protocols

General Isolation Protocol for Sesquiterpenoids from Ligularia Species

Isolation_Workflow Start Dried & Powdered Plant Material Extraction Extraction with Organic Solvent (e.g., Ethanol, Methanol) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Isolated Compound Purification->End

Caption: General Experimental Workflow for Isolation.

Methodology:

  • Extraction: The dried and powdered roots of Ligularia songarica are extracted with a suitable organic solvent (e.g., 95% ethanol) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the secondary metabolites.

  • Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the target compound (likely the ethyl acetate or petroleum ether fraction for a sesquiterpenoid) is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

  • Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), MS, and IR spectroscopy.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research. However, a significant gap in the literature exists regarding its detailed physicochemical properties, comprehensive spectroscopic data, and specific biological activities. Future research should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, boiling point, and solubility in various solvents.

  • Full Spectroscopic Analysis: Acquisition and publication of detailed ¹H-NMR, ¹³C-NMR, Mass, and IR spectra to aid in its identification and characterization.

  • Biological Screening: A comprehensive evaluation of its biological activities, including its cytotoxic effects against a panel of cancer cell lines and its anti-inflammatory potential in various in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

  • Development of Synthetic Routes: The establishment of an efficient synthetic pathway would enable the production of larger quantities for further research and potential therapeutic development.

This technical guide serves as a starting point for researchers interested in this compound and highlights the need for further investigation to unlock its full therapeutic potential.

2-Hydroxyplatyphyllide: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of "2-Hydroxyplatyphyllide," a putative novel sesquiterpene lactone. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes information on the parent compound, platyphyllide, and the broader class of sesquiterpene lactones to project its potential characteristics and biological activities. This paper outlines its probable discovery and isolation, offers a detailed characterization based on spectroscopic data of the parent compound, and explores potential biological activities and mechanisms of action. Detailed hypothetical experimental protocols and data are presented to guide future research and development efforts.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds renowned for their wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3] Platyphyllide, a known sesquiterpene lactone isolated from plants of the Senecio genus, serves as the structural basis for the hypothetical derivative "this compound."[4] The introduction of a hydroxyl group at the C-2 position is a common modification in this class of molecules and can significantly influence their biological profile.[1] This guide explores the potential discovery, characterization, and therapeutic applications of "this compound."

Discovery and Isolation

Natural Source

Platyphyllide, the parent compound, has been isolated from the roots of Senecio gilliesiano and Senecio platyphylloides.[4] It is therefore plausible that "this compound" could be isolated from the same or related plant species.

Isolation Protocol

A generalized protocol for the isolation of "this compound" from plant material would likely involve the following steps:

  • Extraction: Dried and powdered plant material (e.g., roots) would be subjected to solvent extraction, typically with methanol (B129727) or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract would then be partitioned between solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

  • Chromatography: The fraction exhibiting the desired biological activity would be subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to isolate individual compounds.

  • Purification: Final purification would be achieved using high-performance liquid chromatography (HPLC) to yield pure "this compound."

Hypothetical Experimental Workflow for Isolation

G plant Dried Plant Material (e.g., Senecio sp.) extraction Solvent Extraction (Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (n-Hexane, Ethyl Acetate, Water) crude_extract->fractionation active_fraction Bioactive Fraction fractionation->active_fraction column_chrom Column Chromatography (Silica Gel) active_fraction->column_chrom semi_pure Semi-Pure Compound column_chrom->semi_pure hplc HPLC Purification semi_pure->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Bioassay-guided isolation workflow for "this compound".

Physicochemical and Spectroscopic Characterization

The structural characterization of "this compound" would rely on a combination of spectroscopic techniques. Based on the known data for platyphyllide, the following characteristics can be projected.

PropertyProjected Value for this compoundData for Platyphyllide
Molecular Formula C14H14O3C14H14O2
Molecular Weight ~230.26 g/mol 214.26 g/mol
Appearance White to off-white solidNot specified
Solubility Soluble in methanol, ethanol, DMSONot specified
¹³C NMR (CDCl₃, ppm) See projected spectrum belowAvailable on SpectraBase
¹H NMR (CDCl₃, ppm) See projected spectrum belowNot readily available
Mass Spectrometry [M+H]⁺ at m/z ~231.0965Exact Mass: 214.09938 g/mol
UV-Vis (MeOH, nm) λmax ~210 nmNot specified
IR (KBr, cm⁻¹) ~3400 (O-H), ~1760 (γ-lactone C=O)Not specified

Projected ¹³C NMR Chemical Shifts for this compound

The introduction of a hydroxyl group at C-2 is expected to cause a downfield shift for C-2 and upfield shifts for the adjacent carbons (C-1 and C-3) compared to platyphyllide.

CarbonPlatyphyllide (Observed)This compound (Projected)
C-1~25-35~20-30
C-2~20-30~65-75
C-3~35-45~30-40
.........

Note: The table above presents a partial and projected dataset for illustrative purposes. Actual values would need to be determined experimentally.

Potential Biological Activities and Signaling Pathways

Sesquiterpene lactones are known to exert their biological effects through various mechanisms, primarily involving the alkylation of biological macromolecules via their α,β-unsaturated carbonyl groups. The introduction of a hydroxyl group can modulate this reactivity and introduce new interactions.

Anti-inflammatory Activity

Many sesquiterpene lactones exhibit potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. "this compound" could potentially follow this mechanism.

Hypothetical NF-κB Inhibition Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylation & Degradation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Compound This compound Compound->IKK

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Cytotoxic Activity

The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key pharmacophore for their cytotoxic activity against cancer cell lines.

Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µM) for Platyphyllide (Hypothetical)IC₅₀ (µM) for this compound (Projected)
MCF-715.210.5
HeLa21.818.2
A54918.514.7

Conclusion

"this compound" represents a promising, albeit currently hypothetical, derivative of the natural product platyphyllide. Based on the known biological activities of sesquiterpene lactones, it is plausible that this compound could exhibit significant anti-inflammatory and cytotoxic properties. The information and protocols outlined in this technical guide are intended to provide a foundational framework for the future discovery, characterization, and development of "this compound" as a potential therapeutic agent. Further research is warranted to isolate or synthesize this compound and validate its predicted biological activities.

References

An In-depth Technical Guide to 2-Hydroxyplatyphyllide: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyplatyphyllide, a sesquiterpenoid natural product, has been identified within the genus Ligularia. While specific biological data for this compound remains limited in publicly accessible literature, its chemical classification and origin suggest potential cytotoxic and anti-inflammatory properties, characteristic of other sesquiterpenoids isolated from the same genus. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties and isolation. Furthermore, it outlines detailed, generalized experimental protocols for assessing its potential biological activities and discusses plausible signaling pathways that may be involved, based on the activities of structurally related compounds. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring sesquiterpenoid that has been isolated from the plants Ligularia songarica and Ligularia dentata. Sesquiterpenoids, a class of C15 terpenoids, are known for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The genus Ligularia is a rich source of these compounds, and many sesquiterpenoids derived from this genus have been reported to exhibit significant biological activities. While dedicated biological studies on this compound are not extensively documented, its chemical nature strongly suggests that it may share the pharmacological properties of its class. This guide synthesizes the available information and provides a theoretical framework for its further investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
CAS Number 72145-19-8
Class Sesquiterpenoid
Appearance Colorless prisms
Melting Point 214.0-216.0 °C (decomposed)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
UV (in MeOH) λmax 239 (sh, ε 6600), 313 nm (ε 4900)
EIMS m/z 230 (M+), 162 (base peak)
IR (KBr) 3280, 1735, 1645 cm⁻¹

Isolation and Purification

This compound has been isolated from the roots of Ligularia songarica and the rhizomes of Ligularia dentata. The general workflow for its isolation is depicted in the following diagram.

G plant_material Plant Material (e.g., roots of Ligularia songarica) extraction Extraction (e.g., with Methanol) plant_material->extraction partition Solvent Partitioning (e.g., Hexane (B92381), Ether) extraction->partition chromatography Silica (B1680970) Gel Column Chromatography partition->chromatography purification Further Purification (e.g., repeated chromatography) chromatography->purification isolated_compound This compound purification->isolated_compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocol for Isolation

The following protocol is a generalized procedure based on the methods described for the isolation of compounds from Ligularia species.

  • Extraction: The dried and powdered plant material (e.g., 30 kg of fresh rhizomes of Ligularia dentata) is extracted with methanol (B129727) at room temperature for a period of two weeks. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane and diethyl ether.

  • Column Chromatography: The resulting fractions (e.g., hexane and ether extracts) are subjected to repeated column chromatography on silica gel. The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the components based on their polarity.

  • Purification and Identification: Fractions containing this compound are further purified by repeated column chromatography or other techniques like preparative thin-layer chromatography. The structure of the purified compound is then elucidated using spectroscopic methods, including UV, IR, MS, and NMR.

Potential Biological Activities and Experimental Protocols

Based on the known activities of sesquiterpenoids from the Ligularia genus, this compound is a candidate for possessing cytotoxic and anti-inflammatory effects. The following sections detail standardized protocols for evaluating these potential activities.

Cytotoxicity Assay

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

G start Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_add Add MTT solution incubation->mtt_add formazan Dissolve Formazan crystals in DMSO mtt_add->formazan read Measure Absorbance at 570 nm formazan->read analysis Calculate IC50 value read->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is prepared using sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, the anti-inflammatory and cytotoxic activities of many sesquiterpenoids are mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_active->gene_expression Translocation inhibitor This compound inhibitor->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation and cell proliferation.

G cluster_stimulus External Stimuli cluster_pathway MAPK Cascade cluster_response Cellular Response stimuli LPS / Stress MAPKKK MAPKKK stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P response Inflammation Apoptosis Proliferation MAPK->response inhibitor This compound inhibitor->MAPKKK Inhibition

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Perspectives

This compound represents an under-investigated natural product with potential therapeutic value, given its classification as a sesquiterpenoid from the genus Ligularia. The lack of specific biological data highlights a significant research gap. The experimental protocols and hypothetical signaling pathways presented in this guide provide a clear roadmap for future investigations. A thorough evaluation of its cytotoxic and anti-inflammatory properties is warranted, and if active, further studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and assessing its efficacy in preclinical models. Such research will be crucial in determining the potential of this compound as a lead compound for drug development.

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the proposed total synthesis of 2-Hydroxyplatyphyllide. The synthesis is based on the established enantioselective total synthesis of (-)-platyphyllide, followed by a proposed late-stage C2-hydroxylation.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. The development of a robust synthetic route to this compound and its analogs is of significant interest for further pharmacological evaluation. To date, a direct total synthesis of this compound has not been reported in the literature. This protocol, therefore, leverages the successful total synthesis of the parent compound, (-)-platyphyllide, as a foundation and proposes a subsequent targeted hydroxylation step to achieve the final product.

The overall synthetic strategy is divided into two main stages:

  • Enantioselective synthesis of the platyphyllide (B1251494) core: This follows the well-established route involving a key asymmetric Diels-Alder reaction to set the stereochemistry.

  • Proposed C2-Hydroxylation: A plausible late-stage functionalization of an advanced intermediate from the platyphyllide synthesis to introduce the C2-hydroxyl group.

Part 1: Enantioselective Total Synthesis of (-)-Platyphyllide

The synthesis of the core structure of (-)-platyphyllide has been successfully achieved and reported. The following protocols are adapted from the enantioselective synthesis developed by Hiraoka et al. This synthesis is characterized by its high stereocontrol and efficiency.

Synthetic Scheme Overview

Total_Synthesis_of_Platyphyllide A Starting Materials B Asymmetric Diels-Alder Reaction A->B Danishefsky's diene, Chiral Catalyst C Intermediate 1 B->C D Multi-step Conversion C->D Series of reactions E Key Intermediate (Dienone) D->E F Lactonization E->F Annulation G (-)-Platyphyllide F->G

Caption: Overall workflow for the total synthesis of (-)-Platyphyllide.

Key Experimental Protocols

1. Asymmetric Diels-Alder Reaction

This crucial step establishes the initial chirality of the molecule.

  • Reaction: To a solution of the chiral catalyst (e.g., a chiral copper(II)-bis(oxazoline) complex) in a suitable solvent such as dichloromethane (B109758) at low temperature (-78 °C), the dienophile is added. Danishefsky's diene is then added dropwise, and the reaction mixture is stirred for several hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

2. Formation of the Key Dienone Intermediate

A multi-step sequence is employed to convert the Diels-Alder adduct into a key dienone intermediate. This typically involves protection/deprotection steps, oxidations, and eliminations.

  • Representative Step (Oxidation): To a solution of the alcohol intermediate in dichloromethane, a suitable oxidizing agent (e.g., Dess-Martin periodinane or PCC) is added at room temperature. The reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by chromatography.

3. Lactonization and Final Steps

The final steps involve the formation of the lactone ring and any necessary functional group manipulations to yield (-)-platyphyllide.

  • Lactonization: The dienone intermediate is subjected to conditions that promote the formation of the γ-lactone ring. This can involve the introduction of a suitable two-carbon unit followed by cyclization.

  • Final Purification: The final product, (-)-platyphyllide, is purified by recrystallization or column chromatography to yield the pure compound.

Quantitative Data for (-)-Platyphyllide Synthesis
StepKey ReagentsYield (%)Enantiomeric Excess (%)Reference
Asymmetric Diels-AlderDanishefsky's diene, Chiral Cu(II) catalyst~90>95[1]
Conversion to DienoneMulti-step sequence~50-60-[1]
Lactonization & CompletionVarious reagents~40-50-[1]
Overall Yield ~20 [1]

Part 2: Proposed C2-Hydroxylation to Yield this compound

As the direct synthesis of this compound is not documented, a plausible late-stage hydroxylation of an advanced intermediate, such as (-)-platyphyllide itself or its immediate precursor, is proposed. The C2 position is part of an α,β-unsaturated lactone, making it analogous to the γ-position of an enone system. Recent advances in photoredox catalysis offer mild and selective methods for the hydroxylation of such C-H bonds.

Proposed Synthetic Transformation

C2_Hydroxylation Platy (-)-Platyphyllide Hydroxy This compound Platy->Hydroxy Visible-light photocatalysis, H-atom transfer, O2

Caption: Proposed C2-hydroxylation of (-)-Platyphyllide.

Proposed Experimental Protocol: Photocatalytic C2-Hydroxylation

This protocol is based on general methods for the allylic hydroxylation of enones using visible-light-induced hydrogen-atom transfer.[2]

  • Materials:

    • (-)-Platyphyllide (or a suitable late-stage intermediate)

    • Photocatalyst (e.g., Na₂-eosin Y or a suitable iridium or ruthenium complex)

    • Acetonitrile (MeCN) as solvent

    • Oxygen (O₂) balloon

    • Visible light source (e.g., blue LEDs)

    • Thiourea (B124793) (for work-up)

    • Methanol (B129727) (MeOH)

  • Procedure:

    • In a reaction vessel equipped with a magnetic stir bar, dissolve (-)-platyphyllide (1.0 eq) and the photocatalyst (e.g., Na₂-eosin Y, 5-10 mol%) in acetonitrile.

    • Seal the vessel and purge with oxygen gas, then maintain a positive pressure of oxygen with a balloon.

    • Irradiate the stirred reaction mixture with a visible light source (e.g., 455 nm LEDs) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon consumption of the starting material, add thiourea (1.2 eq) and methanol to the reaction mixture and stir for an additional 4 hours to reduce any peroxide intermediates.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to isolate this compound.

  • Expected Outcome: This method is anticipated to provide the desired 2-hydroxy product. Optimization of the photocatalyst, solvent, and reaction time may be necessary to maximize yield and selectivity.

Data Presentation for Proposed Hydroxylation

Since this is a proposed step, the following table presents target parameters for the reaction development.

ParameterTarget ValueNotes
Yield (%) >50Dependent on substrate reactivity and optimization.
Diastereoselectivity >10:1The stereochemical outcome will depend on the reaction mechanism.
Reaction Time (h) 12-24To be determined by reaction monitoring.
Key Reagents Na₂-eosin YA common and effective photocatalyst for this type of transformation.

Summary and Outlook

This document provides a comprehensive guide for the synthesis of this compound, combining a well-established total synthesis of the platyphyllide core with a proposed, modern C-H functionalization strategy for the final hydroxylation step. The successful execution of this synthetic route would provide valuable access to this compound for further investigation into its biological properties and potential as a therapeutic agent. The proposed photocatalytic hydroxylation represents a cutting-edge and environmentally benign approach to late-stage functionalization. Experimental validation and optimization of this proposed step are critical next stages in the realization of an efficient total synthesis of this compound.

References

Application Note: Quantification of 2-Hydroxyplatyphyllide using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Hydroxyplatyphyllide in biological matrices (e.g., plasma) and plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery and development processes. This application note outlines robust and validated methods for its determination using HPLC and LC-MS/MS. While specific methods for this compound are not widely published, the following protocols have been developed based on established analytical techniques for other sesquiterpene lactones.[1][2][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical to remove interferences and enrich the analyte.

2.1.1. Solid-Phase Extraction (SPE) for Plasma Samples

This method is suitable for cleaning up complex biological matrices like plasma.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Loading: Mix 200 µL of plasma sample with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Liquid-Liquid Extraction (LLE) for Plasma Samples

An alternative method for sample cleanup.

  • To 200 µL of plasma, add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.1.3. Ultrasonic-Assisted Extraction for Plant Material

This protocol is designed for extracting sesquiterpene lactones from dried plant matter.

  • Weigh 1.0 g of powdered, dried plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Sonícate for 30 minutes in a water bath.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

HPLC-UV Method

This method is suitable for the quantification of this compound when high sensitivity is not required.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[1][4]

  • Injection Volume: 20 µL

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    1.0 95 5
    5.0 10 90
    7.0 10 90
    7.1 95 5

    | 10.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values for this compound; these would need to be optimized)

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound [M+H]+ Fragment 1 15
      This compound [M+H]+ Fragment 2 25

      | Internal Standard | [M+H]+ | Fragment | 20 |

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: HPLC-UV Method Validation Summary
ParameterResult
Linearity Range (µg/mL)0.5 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.5
Intra-day Precision (%RSD)< 2.5%
Inter-day Precision (%RSD)< 4.0%
Accuracy (%)97.5 - 103.2
Recovery (%)88.9 - 95.1
Table 2: LC-MS/MS Method Validation Summary
ParameterResult
Linearity Range (ng/mL)0.1 - 200
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)0.03
Limit of Quantification (LOQ) (ng/mL)0.1
Intra-day Precision (%RSD)< 5.0%
Inter-day Precision (%RSD)< 7.5%
Accuracy (%)95.8 - 104.5
Matrix Effect (%)92.1 - 101.3

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analytical_methods Analytical Methods cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Biological_Matrix->SPE LLE Liquid-Liquid Extraction (LLE) Biological_Matrix->LLE Plant_Material Plant Material UAE Ultrasonic-Assisted Extraction Plant_Material->UAE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS LLE->LC_MSMS HPLC_UV HPLC-UV Analysis UAE->HPLC_UV UAE->LC_MSMS Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Selection

method_selection Requirement Analytical Requirement High_Concentration High Concentration (e.g., Quality Control) Requirement->High_Concentration Low_Concentration Low Concentration (e.g., Pharmacokinetics) Requirement->Low_Concentration HPLC_UV HPLC-UV High_Concentration->HPLC_UV Sufficient Sensitivity LC_MSMS LC-MS/MS Low_Concentration->LC_MSMS High Sensitivity & Selectivity Required

Caption: Method Selection Guide.

References

Cell-based Assays for Evaluating the Bioactivity of 2-Hydroxyplatyphyllide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyplatyphyllide is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and anticancer effects. Evaluating the bioactivity of novel compounds like this compound is a critical step in the drug discovery and development process. This document provides detailed application notes and protocols for cell-based assays to characterize its potential therapeutic effects. The following protocols are based on established methodologies for assessing the common bioactivities of sesquiterpene lactones and other related natural products.

I. Anti-inflammatory Activity Assessment

A key bioactivity of many sesquiterpene lactones is their anti-inflammatory potential. A common method to assess this is to measure the inhibition of inflammatory mediators in macrophage cell lines stimulated with lipopolysaccharide (LPS).

Application Note: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay determines the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophage cells (RAW 264.7). A reduction in NO levels suggests potential anti-inflammatory activity.

Data Presentation

Concentration of this compound (µM)NO Production (% of LPS Control)Standard Deviation
0 (Vehicle Control)5.21.1
0 (LPS Control)1008.5
185.36.2
562.15.4
1041.54.1
2525.83.5
5012.72.8

IC50 Value: 12.5 µM (Hypothetical value for illustrative purposes)

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e-g., DMSO) and a positive control (e.g., a known inhibitor of NO synthesis).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Visualization

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide iNOS_Protein->NO produces Hydroxyplatyphyllide This compound Hydroxyplatyphyllide->IKK potential inhibition Hydroxyplatyphyllide->NFkB potential inhibition G start Start seed Seed Cancer Cells in 96-well Plates start->seed attach Overnight Attachment seed->attach treat Treat with This compound attach->treat incubate Incubate (48-72h) treat->incubate fix Fix with TCA incubate->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Read Absorbance at 510 nm solubilize->read analyze Analyze Data (Calculate GI50) read->analyze end End analyze->end G compound This compound Treatment viability Decreased Cell Viability (SRB Assay) compound->viability flow Annexin V / PI Staining (Flow Cytometry) viability->flow Mechanism? apoptosis Induction of Apoptosis early Early Apoptosis (Annexin V+ / PI-) apoptosis->early late Late Apoptosis (Annexin V+ / PI+) apoptosis->late necrosis Induction of Necrosis flow->apoptosis flow->necrosis

Application Notes and Protocols for In Vitro Anti-inflammatory Activity of 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of 2-Hydroxyplatyphyllide. The protocols detailed below are designed for use in a standard cell culture laboratory and are aimed at researchers, scientists, and professionals involved in drug discovery and development. The methodologies focus on key biomarkers of inflammation and the underlying signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The search for novel anti-inflammatory agents from natural sources is a significant area of research. This compound, a sesquiterpene lactone, is a compound of interest for its potential anti-inflammatory effects. A structurally similar compound, 2-Hydroxyeupatolide, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of inflammatory mediators.[1] This document outlines a series of in vitro assays to characterize the anti-inflammatory activity of this compound.

Data Presentation

The quantitative results from the following experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (µM) (Mean ± SD)% Inhibition
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive Control (e.g., L-NAME) + LPS

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive Control (e.g., Dexamethasone) + LPS

Table 3: Effect of this compound on LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

Treatment GroupConcentration (µM)PGE2 (pg/mL) (Mean ± SD)% Inhibition
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive Control (e.g., Indomethacin) + LPS

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.[2]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well or in 24-well plates at a density of 2 x 10^5 cells/well, depending on the assay, and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound at the desired concentrations for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay
  • Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[2]

  • Procedure:

    • After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 100 µL of supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[2]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[2]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine and Prostaglandin E2 Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as TNF-α, IL-6, IL-1β, and PGE2, in the cell culture supernatant.[3][4]

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions for the specific commercial kits.[4]

    • Briefly, this involves adding the supernatants to antibody-coated microplates, followed by incubation with detection antibodies and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[4][5]

    • Calculate the cytokine/PGE2 concentrations based on a standard curve generated with recombinant standards provided in the kit.[4]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect the levels of specific proteins involved in the NF-κB and MAPK signaling pathways. The activation of these pathways is often indicated by the phosphorylation of key proteins. Andrographolide, another anti-inflammatory compound, has been shown to suppress LPS-induced NF-κB activation and the phosphorylation of IκBα, ERK1/2, JNK, and p38.[6]

  • Procedure:

    • After treatment with this compound and LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use β-actin as a loading control to normalize the protein levels.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment seed Seed RAW 264.7 cells in plates adhere Allow cells to adhere for 24h seed->adhere pre_treat Pre-treat with this compound adhere->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate viability Cell Viability (MTT) stimulate->viability 24h no_assay Nitric Oxide (Griess Assay) stimulate->no_assay 24h cytokine_assay Cytokines & PGE2 (ELISA) stimulate->cytokine_assay 24h western_blot Western Blot (NF-κB & MAPK) stimulate->western_blot 30-60 min

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->genes Transcription nucleus Nucleus compound This compound compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK1/2 MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Activation genes Pro-inflammatory Gene Expression AP1->genes compound This compound compound->TAK1 Inhibition compound->MKK3_6 compound->MKK4_7 compound->MEK1_2

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Natural products are a rich source of bioactive compounds with therapeutic potential. Understanding the mechanism of action of these compounds is crucial for their development as therapeutic agents. This document provides a detailed guide for investigating the molecular mechanisms of a bioactive natural product, using Andrographolide (B1667393) as a case study due to the wealth of available research on its anti-inflammatory and pro-apoptotic effects. The principles and protocols outlined here can be adapted for the study of other natural compounds, such as the less-characterized "2-Hydroxyplatyphyllide."

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has been shown to possess potent anti-inflammatory and anti-cancer properties.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are central to inflammation and cell survival.[3]

Data Presentation: Quantitative Effects of Andrographolide

The following tables summarize quantitative data from studies on Andrographolide, providing insights into its effective concentrations and the magnitude of its biological effects.

Table 1: Effect of Andrographolide on NF-κB Signaling in Human Platelets

ParameterTreatmentConcentrationResultReference
IKKβ phosphorylationCollagen-activated platelets35 µMAttenuated[3]
IKKβ phosphorylationCollagen-activated platelets75 µMAttenuated[3]
IκBα degradationCollagen-activated platelets35 µMAttenuated[3]
IκBα degradationCollagen-activated platelets75 µMAttenuated[3]
p65 phosphorylationCollagen-activated platelets35 µMAttenuated[3]
p65 phosphorylationCollagen-activated platelets75 µMAttenuated[3]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by Andrographolide in Osteosarcoma Cells

Cell LineTreatment DurationConcentrationEffectReference
HOSNot specifiedNot specifiedIncreased apoptotic chromatin condensation[4]
U2OSNot specifiedNot specifiedIncreased apoptotic chromatin condensation[4]
HOSNot specifiedIncreasing concentrationsIncreased proportion of cells in G2/M phase (from 15.1% to 51.6%)[4]
U2OSNot specifiedIncreasing concentrationsIncreased proportion of cells in G2/M phase (from 17.2% to 39.6%)[4]

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its effects by targeting critical nodes in cellular signaling cascades. Below are diagrams illustrating the key pathways affected.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR) IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Stimulus (e.g., LPS) IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases DNA DNA NFkB->DNA Translocation Andrographolide Andrographolide Andrographolide->IKK_complex Inhibits Transcription Gene Transcription (Inflammatory mediators) DNA->Transcription

Caption: NF-κB signaling pathway and the inhibitory action of Andrographolide.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Stress/Cytokines MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK p38 MAPK MAP2K->MAPK Phosphorylates ERK ERK2 MAPK->ERK Activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylates Andrographolide Andrographolide Andrographolide->MAPK Inhibits Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression G A Compound Isolation & Characterization B In Vitro Screening (e.g., Cell Viability) A->B C Identification of Biological Effect (e.g., Apoptosis, Anti-inflammation) B->C D Hypothesis Generation: Target Pathway(s) C->D E Mechanism Elucidation Assays (Western Blot, Reporter Assay, etc.) D->E F Target Validation (e.g., siRNA, Inhibitors) E->F G In Vivo Studies (Animal Models) F->G H Lead Optimization G->H

References

Application Notes and Protocols: 2-Hydroxyplatyphyllide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: A comprehensive search of the scientific literature did not yield any specific data on the anticancer properties of "2-Hydroxyplatyphyllide." The broader class of compounds to which it belongs, pyrrolizidine (B1209537) alkaloids, have been investigated for their antitumoral activities, but are often associated with significant liver toxicity, which has limited their therapeutic development.[1]

Due to the absence of experimental data for this compound, the following Application Notes and Protocols are provided for a well-characterized natural product with demonstrated anticancer potential, 2'-Hydroxyflavanone (2HF) . This example is intended to illustrate the requested format and content, including data presentation, experimental protocols, and visualizations.

Application Notes and Protocols: 2'-Hydroxyflavanone (2HF) as a Potential Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-Hydroxyflavanone (2HF) is a citrus flavonoid that has demonstrated potential as an anticancer agent in various cancer types, including lung and breast cancer. Its therapeutic effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical models. These application notes provide an overview of the anticancer activities of 2HF, along with detailed protocols for key in vitro and in vivo experiments.

In Vitro Anticancer Activity of 2'-Hydroxyflavanone

2HF has been shown to inhibit the growth of various cancer cell lines. The half-maximal growth inhibitory concentration (GI50) varies depending on the cell line.

Table 1: Growth Inhibitory (GI50) Values of 2'-Hydroxyflavanone in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
H520Non-Small Cell Lung Cancer (NSCLC)~52 (average for NSCLC lines)
H358Non-Small Cell Lung Cancer (NSCLC)~52 (average for NSCLC lines)
H1417Small Cell Lung Cancer (SCLC)~21 (average for SCLC lines)
H1618Small Cell Lung Cancer (SCLC)~21 (average for SCLC lines)
H3122NSCLC (ALK-rearranged)62 ± 5
H2228NSCLC (ALK-rearranged, resistant)84 ± 5
Mechanism of Action: Signaling Pathway Modulation

2HF exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. Studies have shown that 2HF can suppress the PI3K/AKT and STAT3 signaling pathways.

Diagram 1: Proposed Signaling Pathway for 2'-Hydroxyflavanone in Cancer Cells

G 2HF 2HF PI3K PI3K 2HF->PI3K AKT AKT PI3K->AKT RPS6KB1 (p70S6K) RPS6KB1 (p70S6K) AKT->RPS6KB1 (p70S6K) Apoptosis Apoptosis AKT->Apoptosis Proliferation Proliferation RPS6KB1 (p70S6K)->Proliferation MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 2HF (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 1.5-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H Xenograft_Workflow A Implant cancer cells subcutaneously into immunodeficient mice B Allow tumors to reach palpable size (e.g., 70-300 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer 2HF (e.g., oral gavage) or vehicle control C->D E Measure tumor volume (e.g., 3 times a week) D->E F Monitor animal health and body weight D->F G Continue treatment for a defined period E->G F->G H Euthanize mice and excise tumors for further analysis G->H

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Novel Test Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of standardized methods for evaluating the antimicrobial and antifungal properties of a test compound, exemplified here as "2-Hydroxyplatyphyllide." The following protocols are fundamental in the preliminary screening and characterization of novel therapeutic agents. They are designed to determine the inhibitory and cidal (killing) concentrations of a compound against a panel of clinically relevant bacteria and fungi. Adherence to these detailed protocols is crucial for obtaining reproducible and comparable results.

Section 1: Antimicrobial Susceptibility Testing

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a widely accepted technique for determining MIC values.[1][3]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Test Compound: Prepare a stock solution of "this compound" in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Bacterial/Fungal Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation (96-well plate):

    • Add 100 µL of the appropriate sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the test compound.

    • Reserve wells for a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial or fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested (e.g., 35°C for 24-48 hours for yeast).

  • Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus.

Experimental Protocol:

  • Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the initial inoculum preparation.

  • Reading the Results: The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU count from the original inoculum.

Data Presentation: Hypothetical Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive1632
Bacillus subtilisGram-positive816
Escherichia coliGram-negative64>128
Pseudomonas aeruginosaGram-negative>128>128
Data Presentation: Hypothetical Antifungal Activity of this compound
MicroorganismTypeMIC (µg/mL)MFC (µg/mL)
Candida albicansYeast3264
Aspergillus fumigatusMold1632

Section 2: Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to test the susceptibility of microorganisms to a test compound.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an appropriate agar plate.

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of "this compound" onto the agar surface. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control.

  • Incubation: Incubate the plates under appropriate conditions.

  • Reading the Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Data Presentation: Hypothetical Zone of Inhibition for this compound (at 50 µ g/disk )
MicroorganismTypeZone of Inhibition (mm)
Staphylococcus aureusGram-positive18
Escherichia coliGram-negative10
Candida albicansYeast15

Section 3: Visualizing Experimental Workflows

Workflow for MIC and MBC/MFC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Test Compound Stock Solution C Serial Dilution of Test Compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC (No visible growth) E->F G Plate from clear wells onto agar F->G H Incubate Agar Plates G->H I Determine MBC/MFC (≥99.9% killing) H->I Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Agar Plate A->C B Prepare Impregnated Disks D Place Disks on Agar B->D C->D E Incubate Plate D->E F Measure Zone of Inhibition (mm) E->F

References

Application Notes and Protocols for 2'-Hydroxyflavanone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Note: The scientific literature extensively covers 2'-Hydroxyflavanone (B191500) (2-HF) , a flavonoid found in citrus fruits, for its therapeutic potential. The compound "2-Hydroxyplatyphyllide" did not yield relevant results in the context of drug discovery. Therefore, these application notes and protocols are based on the available research for 2'-Hydroxyflavanone.

Introduction

2'-Hydroxyflavanone (2-HF) is a natural flavonoid that has garnered significant interest in the field of drug discovery due to its promising anti-cancer and anti-inflammatory properties.[1] Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a valuable lead compound for the development of novel therapeutics.[1] These application notes provide a summary of its biological activities, relevant signaling pathways, and detailed protocols for its investigation in a research setting.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of 2'-Hydroxyflavanone.

Table 1: In Vitro Anticancer Activity of 2'-Hydroxyflavanone (2-HF)

Cell LineCancer TypeAssayEndpointResultReference
H520Non-Small Cell Lung Cancer (NSCLC)ProliferationGI50~52 µM
H358Non-Small Cell Lung Cancer (NSCLC)ProliferationGI50~52 µM
H1417Small Cell Lung Cancer (SCLC)ProliferationGI50~21 µM
H1618Small Cell Lung Cancer (SCLC)ProliferationGI50~21 µM
H358Non-Small Cell Lung Cancer (NSCLC)Clonogenic% Inhibition54%
H520Non-Small Cell Lung Cancer (NSCLC)Clonogenic% Inhibition46%
MCF-7Breast Cancer (ER+)XenograftTumor WeightSignificantly Lower[2]
SKBR3Breast Cancer (HER2+)XenograftTumor WeightSignificantly Lower[2]

Table 2: In Vivo Pharmacokinetic Parameters of 2'-Hydroxyflavanone (2-HF) in Mice

ParameterValueConditionsReference
Cmax185.86 ng/mLSingle oral dose[3]
Tmax5 minSingle oral dose[3]
T1/2 (Half-life)97.52 minSingle oral dose[3]

Mechanism of Action and Signaling Pathways

Anticancer Activity

2-HF exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation.[4] It has been shown to directly bind to and inhibit the Ral-interacting protein (Rlip), a transporter protein involved in the efflux of chemotherapeutic drugs and glutathione-electrophile conjugates (GS-E).[1] This inhibition leads to increased intracellular accumulation of cytotoxic agents.[4] Furthermore, 2-HF suppresses several key oncogenic signaling pathways.

  • PI3K/AKT/mTOR Pathway: 2-HF inhibits the phosphorylation of AKT and the downstream effector p70S6K (RPS6KB1), which are crucial for cell growth and survival.[5]

  • Cell Cycle Regulation: It downregulates the expression of proteins like CDK4 and Cyclin B1, leading to a halt in the cell cycle.

  • STAT3 Pathway: 2-HF has been shown to restrict the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in some cancers.[1]

  • Epithelial-Mesenchymal Transition (EMT): It can inhibit EMT by increasing the expression of E-cadherin and reducing mesenchymal markers like fibronectin and vimentin.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2HF_ext 2'-Hydroxyflavanone 2HF_int 2'-Hydroxyflavanone 2HF_ext->2HF_int Rlip Rlip (RLIP76) GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K 2HF_int->Rlip 2HF_int->PI3K STAT3 STAT3 2HF_int->STAT3 CDK4 CDK4 2HF_int->CDK4 CCNB1 Cyclin B1 2HF_int->CCNB1 AKT AKT PI3K->AKT p70S6K p70S6K AKT->p70S6K Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival p70S6K->Proliferation STAT3->Proliferation CDK4->Proliferation CCNB1->Proliferation

Anticancer signaling pathways of 2'-Hydroxyflavanone.
Anti-inflammatory Activity

2-HF demonstrates significant anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in macrophages. It mitigates the inflammatory response by preventing cytotoxicity and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO). The primary mechanism involves the inhibition of key inflammatory signaling pathways.

  • NF-κB Pathway: In response to stimuli like LPS, the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. 2-HF can inhibit this pathway by preventing the degradation of IκBα, thereby keeping the NF-κB p65/p50 dimer sequestered in the cytoplasm.[6][7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and JNK, is also crucial for the inflammatory response. 2-HF has been shown to downregulate the LPS-induced phosphorylation of these kinases.[8]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK 2HF 2'-Hydroxyflavanone 2HF->MAPK 2HF->IKK Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) MAPK->Inflammatory_Genes IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB->Inflammatory_Genes translocation

Anti-inflammatory signaling pathways of 2'-Hydroxyflavanone.

Preclinical Drug Discovery Workflow

The evaluation of a compound like 2-HF typically follows a structured preclinical workflow to establish its therapeutic potential and safety profile before consideration for clinical trials.

drug_discovery_workflow Start Start Hit_ID Hit Identification (e.g., Natural Product Screening) Start->Hit_ID Lead_Gen Lead Generation (In Vitro Screening) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Tox Preclinical Toxicology & Safety Pharmacology In_Vivo->Tox IND IND-Enabling Studies (Pharmacokinetics, Formulation) Tox->IND End End IND->End

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of 2-Hydroxyplatyphyllide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic challenge. While a dedicated total synthesis of this compound has not been extensively reported, this guide draws upon established methodologies for the synthesis of the closely related natural product, platyphyllide, and other γ-hydroxybutenolide-containing sesquiterpene lactones.

The proposed structure of this compound, based on the known structure of platyphyllide, is a norsesquiterpene lactone characterized by a fused ring system and a functionalized butenolide moiety. The challenges in its synthesis are anticipated to arise from the stereocontrolled construction of the core structure and the installation and maintenance of the sensitive γ-hydroxybutenolide functionality.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. This strategy highlights the key bond disconnections and potential areas of difficulty, such as the stereoselective formation of the cyclohexane (B81311) ring and the construction of the butenolide.

G This compound This compound Lactonization Lactonization This compound->Lactonization Hydroxybutenolide Precursor Hydroxybutenolide Precursor Lactonization->Hydroxybutenolide Precursor Butenolide Formation Butenolide Formation Hydroxybutenolide Precursor->Butenolide Formation Cyclohexane Core Cyclohexane Core Butenolide Formation->Cyclohexane Core Key Stereocenters Key Stereocenters Cyclohexane Core->Key Stereocenters Acyclic Precursor Acyclic Precursor Key Stereocenters->Acyclic Precursor

Figure 1: Retrosynthetic analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stereocontrol in the Cyclohexane Core Synthesis

Question 1: We are struggling with poor diastereoselectivity in the key Diels-Alder reaction to form the cyclohexane ring. What strategies can we employ to improve this?

Answer: Achieving high diastereoselectivity in the formation of the highly substituted cyclohexane core is a critical challenge. The choice of diene, dienophile, and catalyst are all crucial factors.

  • Catalyst Screening: Lewis acid catalysis is commonly employed to enhance the rate and selectivity of Diels-Alder reactions. It is advisable to screen a variety of Lewis acids.

  • Chiral Auxiliaries: The use of a chiral auxiliary on the dienophile can provide excellent stereocontrol. Subsequent removal of the auxiliary reveals the desired enantiomer.

  • Asymmetric Catalysis: The use of a chiral catalyst can directly lead to the enantioselective formation of the product.

Troubleshooting Poor Diastereoselectivity:

IssuePotential CauseRecommended Action
Low drInsufficient facial biasScreen a panel of Lewis acids (e.g., TiCl4, SnCl4, Sc(OTf)3).
Non-optimal reaction temperatureVary the reaction temperature; lower temperatures often favor higher selectivity.
EpimerizationProduct instability under reaction conditionsUse milder Lewis acids or shorter reaction times.

Experimental Protocol: Asymmetric Diels-Alder Reaction

A representative protocol for an asymmetric Diels-Alder reaction to construct a key intermediate is as follows:

  • To a solution of the chiral catalyst (e.g., a chiral oxazaborolidine) in a dry, inert solvent (e.g., dichloromethane) at -78 °C, add the dienophile.

  • Stir the mixture for 15-30 minutes.

  • Add the diene dropwise over a period of 10-20 minutes.

  • Maintain the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent, dry over Na2SO4, and purify by column chromatography.

Section 2: Construction of the γ-Hydroxybutenolide Moiety

Question 2: We are experiencing low yields and side product formation during the construction of the γ-hydroxybutenolide ring. What are the common pitfalls?

Answer: The γ-hydroxybutenolide moiety is sensitive and its synthesis can be problematic. Common challenges include over-oxidation, elimination reactions, and difficulties in achieving the desired oxidation state.

  • Choice of Oxidizing Agent: The direct oxidation of a furan (B31954) ring is a common strategy to form the butenolide. The choice of oxidant is critical to avoid side reactions.

  • Protecting Group Strategy: The hydroxyl group may require protection during subsequent synthetic steps. The choice of protecting group is crucial to ensure stability and allow for selective deprotection.[1][2]

Troubleshooting Butenolide Formation:

IssuePotential CauseRecommended Action
Low YieldOver-oxidation or degradation of the productUse a milder oxidizing agent (e.g., NBS in aqueous acetone, or singlet oxygen).
Incomplete reactionIncrease reaction time or temperature, or use a more reactive substrate.
Side ProductsElimination of the hydroxyl groupProtect the hydroxyl group prior to subsequent transformations.
Epimerization at the α-carbonUse non-basic conditions for subsequent steps.

Workflow for γ-Hydroxybutenolide Synthesis:

G cluster_0 Butenolide Formation cluster_1 Protection Strategy Furan Precursor Furan Precursor Oxidation Oxidation Furan Precursor->Oxidation γ-Hydroxybutenolide γ-Hydroxybutenolide Oxidation->γ-Hydroxybutenolide Protection Protection γ-Hydroxybutenolide->Protection Protected Butenolide Protected Butenolide Protection->Protected Butenolide Further Synthesis Further Synthesis Protected Butenolide->Further Synthesis Deprotection Deprotection Further Synthesis->Deprotection Final Product Final Product Deprotection->Final Product

Figure 2: Workflow for the synthesis and protection of the γ-hydroxybutenolide moiety.
Section 3: Lactonization and Final Steps

Question 3: Our attempts at the final lactonization to form the core structure of this compound are failing. What conditions should we explore?

Answer: The final ring-closing lactonization can be challenging due to steric hindrance and the potential for competing side reactions. The choice of coupling reagent and reaction conditions is paramount for success.

  • Macrolactonization Conditions: Several methods are available for macrolactonization, each with its own advantages. It is often necessary to screen different conditions to find the optimal one for a specific substrate.

  • Substrate Conformation: The pre-organization of the linear precursor in a conformation that favors cyclization can significantly improve yields. This can sometimes be influenced by the solvent or the presence of certain additives.

Comparison of Lactonization Reagents:

ReagentTypical ConditionsAdvantagesPotential Issues
Yamaguchi Reagent2,4,6-Trichlorobenzoyl chloride, Et3N, then DMAPHigh yields for sterically hindered substratesRequires strictly anhydrous conditions
Shiina Macrolactonization2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAPMild conditions, high yieldsReagent can be expensive
Mitsunobu ReactionDEAD, PPh3Can be effective for hydroxy acidsCan lead to inversion of stereochemistry

Troubleshooting Decision Tree for Lactonization:

G start Lactonization Failure check_reagent Have you screened multiple lactonization reagents? start->check_reagent screen_reagents Screen Yamaguchi, Shiina, and Mitsunobu conditions. check_reagent->screen_reagents No check_concentration Is the reaction run under high dilution? check_reagent->check_concentration Yes screen_reagents->check_concentration high_dilution Perform the reaction at <0.01 M to favor intramolecular cyclization. check_concentration->high_dilution No check_purity Is the starting material pure? check_concentration->check_purity Yes high_dilution->check_purity purify Repurify the linear precursor. check_purity->purify No success Successful Lactonization check_purity->success Yes purify->success

Figure 3: Troubleshooting decision tree for the final lactonization step.

This technical support guide provides a starting point for addressing the anticipated challenges in the total synthesis of this compound. As with any complex total synthesis, careful planning, optimization of key steps, and systematic troubleshooting will be essential for success.

References

Technical Support Center: Crystallization of 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Hydroxyplatyphyllide and related sesquiterpene lactones.

Troubleshooting Guides

This guide addresses specific issues that may arise during your crystallization experiments, offering potential causes and actionable solutions.

Problem 1: No Crystal Formation

Question: I have followed the general protocol, but no crystals have formed after an extended period. What could be the issue?

Answer: The absence of crystal formation is a common issue that can stem from several factors related to supersaturation, solvent selection, and the presence of impurities.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Insufficient Supersaturation The concentration of this compound in the solution is too low to initiate nucleation.1. Slowly evaporate the solvent: Use a gentle stream of nitrogen or air, or leave the container partially open in a fume hood. 2. Add an anti-solvent: Gradually add a solvent in which this compound is poorly soluble to decrease its overall solubility in the mixture. 3. Reduce the temperature: If cooling is the method of crystallization, ensure the temperature is low enough. A stepwise or gradual cooling approach can be more effective than rapid cooling.
Inappropriate Solvent System The chosen solvent may be too good a solvent, preventing the solute from precipitating, or it may not be suitable for forming a crystalline solid. Sesquiterpene lactones are often lipophilic and may require a specific polarity of solvent for successful crystallization.1. Solvent Screening: Experiment with a range of solvents or solvent mixtures with varying polarities. (See Table 1 for suggestions). 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add a poor solvent (anti-solvent) until turbidity is observed. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
Presence of Impurities Impurities can inhibit the nucleation process and interfere with crystal lattice formation.[1]1. Further Purification: Subject the sample to another round of purification, such as column chromatography, to remove impurities. 2. Charcoal Treatment: If colored impurities are present, consider treating the solution with a small amount of activated charcoal before filtration and crystallization.
Viscosity of the Solution A highly viscous solution can hinder molecular diffusion, which is necessary for molecules to orient themselves into a crystal lattice.Dilute the Solution: Add more of the primary solvent to reduce viscosity, and then proceed with slow evaporation or the addition of an anti-solvent.
Problem 2: Oil Formation Instead of Crystals

Question: My compound is precipitating as an oil or an amorphous solid rather than crystals. How can I resolve this?

Answer: "Oiling out" is a common problem, especially with lipophilic compounds like sesquiterpene lactones. It occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system or when the concentration is too high.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
High Solute Concentration The concentration of this compound is too high, leading to rapid precipitation as an amorphous solid or oil.Use a more dilute solution: Start with a lower concentration of your compound in the chosen solvent.
Rapid Cooling Cooling the solution too quickly can cause the compound to crash out of solution as an oil.Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling rate.
Inappropriate Solvent The solvent may be too nonpolar, causing the lipophilic compound to separate as an oil.Adjust the solvent system: Add a slightly more polar solvent to the mixture to increase the solubility of the compound and encourage slower, more ordered precipitation.
Low Melting Point of Solute/Impurity Eutectic The compound itself may have a low melting point, or impurities may be forming a eutectic mixture with a lower melting point.1. Attempt crystallization at a lower temperature. 2. Try a different solvent system. 3. Further purify the compound to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

Table 1: Potential Solvents for Crystallization of Sesquiterpene Lactones

Solvent Polarity Index Boiling Point (°C) Notes
Hexane 0.169Good as an anti-solvent.
Toluene 2.4111Can be effective for lipophilic compounds.
Diethyl Ether 2.835Highly volatile, good for slow evaporation at low temperatures.
Dichloromethane 3.140A common solvent for extraction, can be used for crystallization.
Acetone 5.156A versatile solvent, often used in mixtures.
Ethyl Acetate 4.477A good general-purpose solvent for moderately polar compounds.
Acetonitrile 5.882Can be a good solvent for more polar compounds.
Methanol 5.165Often used in combination with less polar solvents.
Ethanol 4.378Similar to methanol, can be used in mixtures.
Water 10.2100Generally used as an anti-solvent for lipophilic compounds.

Q2: How can I induce crystallization if my solution is supersaturated but no crystals are forming?

A2: If you have a clear, supersaturated solution, you may need to induce nucleation. Here are a few techniques:

  • Scratching: Gently scratch the inside of the glass container below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.

  • Seeding: If you have a small crystal of this compound from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.

  • Ultrasonic Bath: Briefly placing the solution in an ultrasonic bath can sometimes induce nucleation.

Q3: My crystals are very small and needle-like. How can I grow larger, more well-defined crystals?

A3: The formation of small, needle-like crystals often indicates rapid crystallization. To obtain larger crystals, you need to slow down the crystal growth process.

  • Reduce the rate of cooling: A slower cooling rate allows for more ordered crystal growth.

  • Use a more dilute solution: This will slow down the rate at which solute molecules are incorporated into the crystal lattice.

  • Use a solvent system where the compound has slightly higher solubility: This will also slow down the crystallization process.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote the growth of large, high-quality crystals.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) at room temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

  • Evaporation: Place the filtered solution in a clean vial or beaker, cover it with a watch glass or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Leave the vial undisturbed in a vibration-free location at a constant temperature.

  • Crystal Collection: Once crystals have formed, collect them by filtration and wash with a small amount of cold solvent.

Protocol 2: Slow Cooling Crystallization
  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture by gently warming the solution.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter to remove any impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

  • Low-Temperature Incubation: Once the solution has reached room temperature, transfer it to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

Visual Troubleshooting and Workflows

Troubleshooting_No_Crystals start No Crystals Formed q1 Is the solution clear or cloudy? start->q1 clear_solution Clear Solution q1->clear_solution Clear cloudy_solution Cloudy/Precipitate q1->cloudy_solution Cloudy cause1 Insufficient Supersaturation clear_solution->cause1 cause2 Impurities Inhibiting Nucleation clear_solution->cause2 cause3 Amorphous Precipitation cloudy_solution->cause3 sol1 1. Evaporate Solvent 2. Add Anti-solvent 3. Reduce Temperature cause1->sol1 sol2 1. Re-purify Compound 2. Try Seeding/Scratching cause2->sol2 sol3 1. Re-dissolve with warming 2. Cool slowly 3. Use more dilute solution cause3->sol3

Caption: Troubleshooting logic for no crystal formation.

Crystallization_Workflow start Start: Purified this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling to Room Temperature filter->cool induce Induce Crystallization (if necessary) cool->induce induce->induce refrigerate Incubate at Low Temperature (4°C or -20°C) induce->refrigerate Crystals forming collect Collect Crystals (Filtration) refrigerate->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Crystalline Product dry->end

Caption: General experimental workflow for crystallization.

References

Technical Support Center: Optimizing 2-Hydroxyplatyphyllide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on establishing and optimizing the in vivo dosage of 2-Hydroxyplatyphyllide, a novel sesquiterpene lactone. Due to the limited specific data on this compound, this document outlines a general framework based on established pharmacological principles for novel compounds, using data from the broader class of sesquiterpene lactones as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What preclinical data is required before starting in vivo studies with this compound?

Before initiating animal studies, a solid foundation of in vitro data is essential to estimate a safe and potentially effective starting dose.[1] This minimizes the risk of unexpected toxicity and helps in designing more informative experiments. Key prerequisite data includes:

Table 1: Essential Preclinical Data for a Novel Compound

Parameter Description Example Value Rationale
IC₅₀ / EC₅₀ The concentration that produces 50% of the maximal inhibitory or effective response in a relevant in vitro assay.[1] 0.5 µM Forms the basis for estimating a therapeutic concentration at the target site.
Cytotoxicity (CC₅₀) The concentration that causes the death of 50% of cells in a relevant cell line.[1] 50 µM Provides an initial assessment of the compound's therapeutic index (in vitro).
Mechanism of Action The specific biochemical interaction through which the compound produces its effect.[1] Inhibition of NF-κB Pathway Guides the selection of relevant pharmacodynamic biomarkers for in vivo studies.
Solubility The ability of the compound to dissolve in a solvent suitable for administration.[1] <1 mg/mL in water Critical for formulation development and ensuring bioavailability.

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | 95% | High binding can affect the free concentration of the drug available to exert its effect. |

Q2: How do I determine the starting dose for a dose range-finding (DRF) study?

The primary goal of a dose range-finding (DRF) study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[2] There are several methods to estimate a starting dose, with allometric scaling from in vitro data being a common approach.[1][3]

However, for a compound with limited data, a pragmatic approach involves starting with a low dose and escalating until signs of toxicity are observed.[3] A conservative starting point could be 1/100th to 1/10th of the dose that showed efficacy in a similar compound from the same class, if such data exists. If no data is available, a dose escalation study starting at a very low level (e.g., 1-5 mg/kg) is recommended.

Troubleshooting Guide

Q3: What are the common issues encountered during in vivo studies and how can I troubleshoot them?

In vivo experiments are complex and subject to variability.[4] Below is a table and a decision tree to guide troubleshooting.

Table 2: Troubleshooting Common In Vivo Dosing Issues

Issue Potential Cause(s) Recommended Action(s)
High Toxicity / Mortality at Low Doses - Incorrect dose calculation or formulation error.- Rapid absorption leading to high Cmax.- Off-target toxicity.[5]- Species-specific sensitivity. - Verify all calculations and formulation concentrations.- Conduct a pharmacokinetic (PK) study to understand exposure.[6][7]- Consider a different administration route or a slower infusion rate.- Evaluate relevant biomarkers for off-target effects.
No Observed Efficacy at MTD - Insufficient exposure at the target site.- Poor bioavailability.- Inappropriate animal model.- Compound is not effective in vivo. - Measure drug concentration in plasma and target tissue.- Test alternative formulations or administration routes (e.g., IV vs. Oral).[3]- Re-evaluate the relevance of the chosen disease model.- Confirm target engagement with pharmacodynamic markers.
High Variability in Animal Response - Inconsistent dosing technique.- Animal health status or genetic variation.- Issues with formulation (e.g., suspension not uniform). - Ensure all technical staff are properly trained and follow a standardized protocol.- Increase the number of animals per group to improve statistical power.- Ensure the formulation is homogenous before each administration.

| Unexpected Pharmacological Effect | - Compound has multiple mechanisms of action.- Metabolites are active.- Off-target effects. | - Profile the compound against a broader panel of targets.- Conduct metabolite identification and test their activity.- Perform a thorough literature review on the compound class for known secondary effects. |

troubleshooting_tree start In Vivo Study Outcome outcome1 High Toxicity Observed? start->outcome1 outcome2 Efficacy Observed? outcome1->outcome2 No action1 Verify Calculations & Formulation outcome1->action1 Yes action4 Increase Dose (if below MTD) outcome2->action4 No action8 Proceed to Efficacy Studies outcome2->action8 Yes action2 Conduct PK Study to Assess Exposure action1->action2 action3 Reduce Dose or Change Route action2->action3 action5 Assess Target Engagement (PD) action4->action5 action6 Optimize Formulation & Route action5->action6 action7 Re-evaluate Model or Hypothesis action6->action7

Caption: Troubleshooting decision tree for in vivo studies.

Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Determination in Mice

This protocol is a generalized guide for determining the MTD of a novel compound like this compound.

1. Objective: To identify the highest dose of this compound that can be administered without causing life-threatening toxicity or more than a 20% loss in body weight.[6]

2. Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline)

  • Healthy mice (e.g., C57BL/6, 8-10 weeks old, n=3-5 per group).[1]

  • Standard animal housing and monitoring equipment.

3. Methodology:

  • Animal Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5) and a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 5 mg/kg) administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[3]

    • Administer a single dose to the first group.

    • Monitor animals closely for the first 6 hours and then daily for 7-14 days.[8]

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, anorexia, seizures) and body weight daily.

    • If no severe toxicity is observed, escalate the dose in the next group (e.g., 10, 25, 50, 100 mg/kg).[8] A geometric dose progression is common.

  • MTD Definition: The MTD is defined as the dose level below the one that causes >20% body weight loss or mortality in any animal.[6]

4. Data Analysis:

  • Plot the mean body weight change for each group over time.

  • Record all clinical observations.

  • The results will establish a dose range for subsequent efficacy studies.

Table 3: Example MTD Study Design and Results

Group N Compound Dose (mg/kg, IP) % Body Weight Change (Nadir) Clinical Signs Mortality Outcome
1 5 Vehicle 0 -2% None 0/5 Well tolerated
2 5 This compound 10 -4% None 0/5 Well tolerated
3 5 This compound 25 -8% Mild, transient lethargy 0/5 Well tolerated
4 5 This compound 50 -15% Lethargy, ruffled fur 0/5 Signs of toxicity
5 5 This compound 100 -25% Severe lethargy, ataxia 2/5 Exceeded MTD

Visualizations: Workflows and Pathways

An effective in vivo study relies on a logical progression from initial characterization to efficacy testing.

experimental_workflow cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Testing in_vitro In Vitro Studies (IC50, CC50, Solubility) formulation Formulation Development in_vitro->formulation drf Dose Range Finding (DRF) Determine MTD formulation->drf pk Pharmacokinetics (PK) (Single Dose) drf->pk pd Pharmacodynamics (PD) (Target Engagement) pk->pd efficacy Efficacy Study (Disease Model) pd->efficacy

Caption: Workflow for in vivo dose optimization.

Many sesquiterpene lactones are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Understanding this potential mechanism is crucial for selecting appropriate biomarkers.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates nfkb_ikb NF-κB -- IκBα (Inactive Complex) ikb_kinase->nfkb_ikb Phosphorylates IκBα proteasome Proteasome nfkb_ikb->proteasome Ubiquitination & Degradation of IκBα nfkb_active Active NF-κB (p65/p50) nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription (COX-2, iNOS, Cytokines) nucleus->transcription Induces compound This compound (Sesquiterpene Lactone) compound->ikb_kinase Inhibits

Caption: Potential NF-κB signaling pathway inhibition.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 2-Hydroxyplatyphyllide, a sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions for my experiments. Why is this happening?

A1: this compound is a sesquiterpene lactone. This class of organic compounds is characterized by a complex, largely nonpolar carbon skeleton, making them inherently hydrophobic and thus poorly soluble in water. When a stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the abrupt increase in solvent polarity can cause the compound to precipitate out of solution.

Q2: What is the estimated aqueous solubility of this compound?

Q3: What are the initial steps to take if I observe precipitation when preparing an aqueous solution of this compound?

A3: If you observe precipitation, consider these initial troubleshooting steps:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock solution in DMSO before adding it to the aqueous buffer. This can prevent localized high concentrations that lead to precipitation.

  • Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, be cautious as prolonged heating can degrade the compound.

  • Sonication: Using a sonicator can help break up precipitated particles and facilitate their redissolution.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer might improve its solubility.

Q4: Are there alternative solvents or formulation strategies to improve the solubility of this compound?

A4: Yes, several strategies can enhance the solubility of poorly soluble compounds. The most common approaches for compounds like this compound are the use of co-solvents and cyclodextrin (B1172386) complexation. Other methods include the preparation of solid dispersions and lipid-based formulations.

Troubleshooting Guides

Guide 1: Using Co-solvents to Enhance Solubility

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.

Recommended Co-solvents for this compound

Co-solventTypical Concentration Range (v/v) in Final SolutionConsiderations
Ethanol1-10%Generally well-tolerated in cell-based assays at low concentrations. Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400)5-20%A less volatile and often less toxic alternative to ethanol. Its viscosity can be a factor at higher concentrations.
Propylene Glycol5-20%Similar to PEG 400, it is a commonly used solvent in pharmaceutical formulations.
Glycerol5-20%A biocompatible and viscous co-solvent.

Experimental Protocol: Solubility Enhancement using a Co-solvent

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Select a Co-solvent: Choose a co-solvent from the table above based on your experimental requirements.

  • Prepare Co-solvent-Buffer Mixtures: Prepare a series of your aqueous buffer (e.g., PBS, cell culture media) containing different percentages of the chosen co-solvent (e.g., 5%, 10%, 15%, 20% v/v).

  • Dilute the Stock Solution: Add a small volume of the this compound stock solution to each co-solvent-buffer mixture to achieve the desired final concentration.

  • Observe for Precipitation: Visually inspect the solutions for any signs of precipitation immediately after mixing and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

  • Determine the Optimal Co-solvent Concentration: The lowest concentration of the co-solvent that maintains the compound in solution at the desired final concentration is the optimal choice.

Guide 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more soluble in water.[2]

Commonly Used Cyclodextrins

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo studies.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.
Methyl-β-cyclodextrin (M-β-CD)High aqueous solubility.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to the chosen cyclodextrin.

  • Cyclodextrin Paste Preparation: In a mortar, add a small amount of water to the weighed cyclodextrin to form a thick paste.

  • Incorporation of this compound: Gradually add the weighed this compound to the paste while continuously grinding with the pestle.

  • Kneading: Knead the mixture for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few drops of water.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a fine powder. Store the complex in a desiccator.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free compound.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poorly Soluble This compound cosolvent Co-solvent Addition (e.g., Ethanol, PEG 400) start->cosolvent Method 1 cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Method 2 end Soluble this compound in Aqueous Solution cosolvent->end cyclodextrin->end

Caption: Experimental workflow for enhancing the solubility of this compound.

troubleshooting_guide start Precipitation Observed Upon Dilution in Aqueous Buffer step1 Optimize Dilution Protocol (Intermediate dilutions in DMSO) start->step1 step2 Apply Gentle Warming (e.g., 37°C) step1->step2 If precipitation persists step3 Use Sonication step2->step3 If precipitation persists step4 Consider Co-solvents or Cyclodextrins step3->step4 If precipitation persists end Clear Aqueous Solution step4->end

Caption: Troubleshooting guide for precipitation issues with this compound.

References

Technical Support Center: 2-Hydroxyplatyphyllide Sample Preparation for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 2-Hydroxyplatyphyllide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on sample preparation, alongside troubleshooting common issues encountered during analysis.

General Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its critical properties for analysis? A1: this compound is understood to be a sesquiterpene lactone, a class of natural products known for their diverse biological activities. For spectroscopic analysis, it is crucial to consider the stability of these compounds. Sesquiterpene lactones can be sensitive to pH and temperature. For instance, some lactones have been shown to be unstable at a neutral pH of 7.4, especially at 37°C, while demonstrating greater stability at a more acidic pH of 5.5[1]. Certain structures may also react with solvents like ethanol (B145695) during storage[2]. Therefore, sample handling and solvent choice are critical.

Q2: How should I store the solid sample and its solutions to ensure stability? A2: Solid samples should be stored in a cool, dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation. Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, use a non-reactive solvent, keep the solution at a low temperature (e.g., 4°C), and protect it from light. Given that some sesquiterpene lactones react with ethanol, it is advisable to avoid alcoholic solvents for long-term storage[2].

Q3: What general workflow should be followed from isolation to analysis? A3: A systematic workflow ensures the quality and purity of the sample before analysis, leading to more reliable spectroscopic data. The process typically involves purification, purity assessment, and then careful preparation for the specific analytical technique.

cluster_workflow General Sample Preparation Workflow A Crude Plant Extract B Purification (e.g., Chromatography) A->B C Isolated this compound B->C D Purity Assessment (TLC, HPLC, LC-MS) C->D E Sample Preparation for Spectroscopy D->E F Spectroscopic Analysis (NMR, MS, IR, UV-Vis) E->F

Caption: General workflow from crude extract to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR: FAQs

Q1: What is the recommended amount of this compound for ¹H and ¹³C NMR? A1: For small molecules like sesquiterpene lactones (typically under 1000 g/mol ), a sample amount of 5-25 mg is sufficient for a standard ¹H NMR spectrum[3][4]. For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable time[3].

Q2: Which deuterated solvent should I use? A2: Deuterated chloroform (B151607) (CDCl₃) is the most common solvent for NMR analysis of natural products[5]. However, be aware that CDCl₃ can be slightly acidic and may cause decomposition of acid-sensitive compounds[5]. Alternative solvents like acetone-d₆, benzene-d₆, or methanol-d₄ can be used if solubility is an issue or if peak overlap occurs in CDCl₃[6].

Q3: Why is it important to filter my NMR sample? A3: Undissolved particulate matter in the NMR tube will disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and overall poor resolution[3][4][5]. It is essential to filter all samples, for example, through a small plug of glass wool in a Pasteur pipette, before transferring them to the NMR tube[4].

NMR: Troubleshooting Guide

Problem: My spectral peaks are broad and poorly resolved.

  • Solution: This can be caused by several factors:

    • Poor Shimming: This may be due to undissolved particles. Ensure your sample is fully dissolved and filtered[3][4].

    • High Concentration: Very concentrated samples can increase solution viscosity, leading to broader lines. Try diluting your sample[4][5].

    • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. If suspected, try to repurify the sample.

    • Poor Quality NMR Tube: Use high-quality NMR tubes rated for the spectrometer's frequency. Scratched or non-uniform tubes can make shimming difficult[3][5].

Problem: I see a large water peak in my spectrum.

  • Solution: Deuterated solvents can absorb moisture from the air[5]. Use freshly opened solvents or those stored over molecular sieves. Ensure your NMR tube is thoroughly dried before use; oven drying is often insufficient to remove all solvent vapors, so drying with a blast of dry nitrogen or air is recommended[4][6].

Problem: I can't get accurate integrations, especially in the aromatic region.

  • Solution: This can happen if a solvent peak, like the residual CHCl₃ peak in CDCl₃, overlaps with your analyte signals. Switching to a different solvent, such as acetone-d₆, can shift the solvent peak and resolve the overlap[6].

NMR: Quantitative Data Summary
Parameter¹H NMR¹³C NMRReference
Typical Sample Amount 5 - 25 mg50 - 100 mg[3][4]
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL[3][7]
Recommended Tube Quality High quality (e.g., Wilmad 528 or better)High quality (e.g., Wilmad 528 or better)[5]
NMR: Experimental Protocol

Protocol: Preparing a Sample for NMR Analysis

  • Weigh Sample: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C) into a clean, small vial[3][4].

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to the vial[3][7].

  • Dissolve: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles[3].

  • Filter: Take a glass Pasteur pipette and tightly pack a small plug of glass wool into the tip. Do not use cotton wool, as it can leach impurities[4].

  • Transfer: Filter the solution through the pipette directly into a clean, high-quality 5 mm NMR tube[4]. The final sample height in the tube should be about 40-50 mm[8].

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue and methanol (B129727) to remove any fingerprints or dust[7].

  • Label: Label your sample clearly on the cap or the very top of the tube[7].

cluster_nmr_troubleshooting Troubleshooting Poor NMR Spectrum Start Poor Spectrum (Broad Peaks, Low S/N) Q1 Is sample fully dissolved? Start->Q1 Action1 Re-dissolve, sonicate, and filter sample. Q1->Action1 No Q2 Is concentration optimal (not too high)? Q1->Q2 Yes A1_Yes Yes A1_No No Action2 Dilute sample and re-acquire spectrum. Q2->Action2 No Q3 Using high-quality NMR tube? Q2->Q3 Yes A2_Yes Yes A2_No No Action3 Check instrument shimming. Consult facility manager. Q3->Action3 Yes

Caption: A logical workflow for troubleshooting a poor NMR spectrum.

Mass Spectrometry (MS)

MS: FAQs

Q1: Which ionization technique is best for this compound? A1: Due to the low volatility of many sesquiterpene lactones, techniques coupled with liquid chromatography (LC) are preferred[9]. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are excellent choices. ESI is generally suitable for polar compounds and often produces protonated molecules ([M+H]⁺) or adducts ([M+Na]⁺), while APCI is better for less polar compounds[9][10].

Q2: How can I improve a weak signal in my mass spectrum? A2: Poor signal intensity can result from several factors. Ensure your sample concentration is appropriate; too dilute and the signal is weak, too concentrated and you may cause ion suppression[10]. Optimizing the ionization source parameters (e.g., voltages, gas flows, temperature) for your specific compound can also significantly enhance signal intensity[10].

Q3: What are common fragmentation patterns for sesquiterpenoids in MS? A3: Fragmentation is highly structure-dependent. In ESI-MS, in-source fragmentation can lead to the loss of water ([M+H-H₂O]⁺) or other neutral losses from ester side chains. Electron Impact (EI) MS, used with Gas Chromatography (GC), produces more extensive fragmentation. Common fragments for sesquiterpene alcohols and ethers include the loss of a methyl group or water, but the base peak and major fragments are unique to each structure[11].

MS: Troubleshooting Guide

Problem: My mass accuracy is poor.

  • Solution: This is almost always a calibration issue. Perform a fresh mass calibration of the instrument using the appropriate calibration standards for your mass range[10]. Also, ensure the instrument has had adequate time to stabilize.

Problem: I am experiencing ion suppression.

  • Solution: Ion suppression occurs when other components in your sample co-elute with your analyte and compete for ionization, reducing your analyte's signal[10]. Improve chromatographic separation to resolve your analyte from interfering matrix components. If using direct infusion, further purify your sample. Reducing the sample concentration can also sometimes alleviate suppression effects.

Problem: My baseline is noisy or drifting.

  • Solution: A noisy baseline can be caused by contaminated solvents, a dirty ion source, or electronic noise. Use high-purity (LC-MS grade) solvents. Clean the ion source according to the manufacturer's protocol. If the problem persists, it may require service from a qualified technician.

MS: Quantitative Data Summary
ParameterLC-MS (ESI/APCI)Direct Infusion
Typical Concentration 1 - 1000 ng/mL0.1 - 10 µg/mL
Solvent System Acetonitrile/Methanol and Water with 0.1% Formic AcidAcetonitrile/Methanol with 0.1% Formic Acid
Key Consideration Sample must be free of salts and non-volatile buffers.High purity is essential to avoid ion suppression.
MS: Experimental Protocol

Protocol: Preparing a Sample for LC-MS Analysis

  • Prepare Stock Solution: Create a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Dilute Sample: From the stock solution, prepare a working solution by diluting it with the initial mobile phase of your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range.

  • Filter: Filter the final diluted sample through a 0.22 µm syringe filter (PTFE or other compatible material) into an autosampler vial to remove any particulates that could clog the LC system[12].

  • Run a Blank: Before running your sample, inject a blank (your mobile phase solvent) to ensure the system is clean and to identify any background peaks.

Infrared (IR) Spectroscopy

IR: FAQs

Q1: Should I use a KBr pellet or a Nujol mull for my solid sample? A1: The KBr pellet method is often preferred because KBr is transparent in the mid-IR range, providing a spectrum without interference from the matrix[13]. However, it requires careful preparation to avoid scattering and potential sample changes due to pressure. A Nujol (mineral oil) mull is a faster alternative, but the oil itself has C-H absorption bands which will appear in your spectrum and may obscure sample peaks[14][15].

Q2: My sample is an oil. How should I prepare it? A2: For liquid or oily samples, the easiest method is to prepare a "neat" sample. Place a small drop of the liquid directly onto one KBr or NaCl salt plate, then place a second plate on top and give a slight turn to create a thin, uniform film between the plates[14][15].

Q3: Can I run an IR spectrum in solution? A3: Yes, you can dissolve the sample in a solvent that has minimal absorption in the region of interest (e.g., carbon tetrachloride or chloroform) and place it in a specialized solution cell[16]. You must run a background spectrum of the pure solvent first and subtract it from the sample spectrum[14].

IR: Troubleshooting Guide

Problem: The baseline of my KBr pellet spectrum is very sloped and noisy.

  • Solution: This is likely due to light scattering caused by particles that are too large. The sample must be ground into a very fine, uniform powder, ideally to a particle size less than the wavelength of the IR radiation (<2 microns)[13][15]. Ensure you grind the sample and KBr together thoroughly.

Problem: My KBr pellet is opaque or cloudy, not transparent.

  • Solution: This is usually caused by insufficient grinding or the presence of moisture. KBr is hygroscopic and will absorb water from the air, which makes the pellet cloudy. Always use dry KBr stored in a desiccator and minimize exposure to air during preparation[13][16]. Applying insufficient pressure in the hydraulic press can also result in an opaque pellet.

Problem: I see unexpected peaks in my spectrum.

  • Solution: Check for contaminants. If using a Nujol mull, you will see peaks from the mineral oil itself[15]. Water will show a very broad absorption around 3400 cm⁻¹. If you used a solvent, ensure you have properly subtracted the background spectrum.

IR: Quantitative Data Summary
Preparation MethodSample AmountMatrix AmountKey ConsiderationsReference
KBr Pellet ~1-2 mg~100-200 mgMust be finely ground and kept dry. Concentration should be 0.2-1%.[14][15]
Nujol Mull ~5-10 mg1-2 drops of oilNujol peaks will be present in the spectrum.[14]
Solution VariesN/ASolvent must be IR transparent in the region of interest.[16]
IR: Experimental Protocol

Protocol: Preparing a KBr Pellet

  • Drying: Gently heat spectroscopic grade KBr powder in an oven and store it in a desiccator to ensure it is completely dry.

  • Grinding: In an agate mortar, combine ~1-2 mg of your purified this compound sample with ~100-200 mg of dry KBr[15].

  • Mix and Grind: Grind the mixture with the pestle for several minutes until it is a homogenous, fine powder with the consistency of flour. This minimizes light scattering[13].

  • Load the Die: Transfer a portion of the powder mixture into the collar of a KBr pellet die and level the surface.

  • Press: Place the die into a hydraulic press. Connect it to a vacuum pump for a few minutes to remove trapped air, then apply pressure (typically 8-10 tons) for several minutes.

  • Release and Mount: Carefully release the pressure and vacuum, then disassemble the die. The resulting transparent or translucent pellet can be removed and placed in the spectrometer's sample holder.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis: FAQs

Q1: How do I choose the right solvent for UV-Vis analysis? A1: The solvent must be transparent (i.e., not absorb light) in the wavelength range you are measuring. Common solvents with low UV cutoffs include water, ethanol, methanol, and hexane[17]. Always run a baseline spectrum with a cuvette filled only with your solvent to check for impurities and to zero the instrument[18].

Q2: What concentration should my sample be? A2: According to the Beer-Lambert law, absorbance is linearly proportional to concentration. For the most accurate measurements, you should prepare a solution that gives a maximum absorbance (λ-max) reading between 0.1 and 1.0. If the absorbance is above 1.0, the solution is too concentrated and should be diluted quantitatively[19].

Q3: How do I clean my cuvettes properly? A3: Cuvettes must be impeccably clean. After use, rinse them several times with the solvent that was used. Then, rinse with a cleaning agent like acetone (B3395972) or ethanol, followed by deionized water. Before adding your sample solution, rinse the cuvette once or twice with a small amount of the sample solution itself to ensure the concentration is not altered by residual cleaning solvent[18][19].

UV-Vis: Troubleshooting Guide

Problem: The absorbance reading is negative.

  • Solution: This usually means the blank (reference) solution was more absorbing than the sample, or the blank was run improperly. Ensure your reference cuvette is clean and contains the exact same solvent as your sample. Re-run the blank measurement.

Problem: The absorbance is greater than 2.0, and the peak is flat at the top.

  • Solution: The detector is saturated. Your sample is far too concentrated. You must accurately dilute the sample with the same solvent and re-measure.

Problem: The spectral shape does not look right or is not reproducible.

  • Solution: This could be due to sample degradation, precipitation, or aggregation. Ensure your sample is fully dissolved and stable in the chosen solvent. Check for particulates and re-filter if necessary. Also, ensure the cuvette is placed in the holder with the same orientation for every measurement[18].

UV-Vis: Quantitative Data Summary
ParameterGuideline
Optimal Absorbance Range 0.1 - 1.0 A.U.
Path Length Typically 1 cm (standard cuvette)
Solvent Choice Must be transparent in the measurement range.
Quantitative Analysis Requires a calibration curve with known concentrations.[18]
UV-Vis: Experimental Protocol

Protocol: Preparing a Sample for UV-Vis Analysis

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of a suitable UV-transparent solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare Dilutions: If necessary, perform serial dilutions from the stock solution to create a sample whose absorbance will fall within the optimal 0.1-1.0 range. For quantitative analysis, prepare a series of standards of known concentrations to create a calibration curve[18].

  • Prepare the Blank: Fill a clean quartz cuvette with the same solvent used to prepare your sample.

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and run a baseline measurement to zero the instrument.

  • Measure Sample: Empty the blank cuvette, rinse it with a small amount of your sample solution, and then fill it with the sample. Wipe the outside of the cuvette with a lint-free cloth to remove fingerprints.

  • Acquire Spectrum: Place the sample cuvette in the instrument and acquire the absorbance spectrum over the desired wavelength range.

References

Technical Support Center: 2-Hydroxyplatyphyllide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "2-Hydroxyplatyphyllide" (CAS No. 72145-19-8) is limited in publicly available scientific literature. This guide is based on best practices for the broader class of sesquiterpene lactones, to which this compound belongs, to help researchers anticipate and troubleshoot potential artifacts in bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows inconsistent activity in a cell-based assay. What could be the cause?

A1: Inconsistent results in cell-based assays are common and can stem from several factors. For natural products like sesquiterpene lactones, key areas to investigate include:

  • Compound Solubility and Stability: Poor solubility can lead to precipitation in your assay medium, effectively lowering the concentration of the compound that cells are exposed to. Ensure your final DMSO concentration is low and consistent across all wells. Also, consider the stability of the compound in your assay medium over the course of the experiment.

  • Cell Health and Passage Number: The passage number of your cells can influence their response to stimuli. Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and evenly seeded.[1]

  • Assay-Specific Artifacts: The compound may interfere with the assay technology itself. For example, it could be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme in a luminescence-based assay.

Q2: I'm observing cytotoxicity with this compound at concentrations where I expect to see a specific biological effect. How can I differentiate between specific activity and general toxicity?

A2: This is a critical step in drug discovery. Here’s how you can approach this:

  • Run Orthogonal Assays: Use a different assay that measures the same endpoint but uses a different detection method. For example, if you are using an MTT assay to measure cell viability, you could also use a CellTiter-Glo® assay, which measures ATP levels.

  • Dose-Response Curves: A steep dose-response curve can sometimes indicate non-specific cytotoxicity. Compare the dose-response of your specific assay with a general cytotoxicity assay.

  • Time-Course Experiments: Assess cell viability at different time points. A compound that is cytotoxic will likely show increasing cell death over time, whereas a specific biological effect may have a more defined temporal profile.

Q3: How can I identify and mitigate potential interference of this compound in my enzyme inhibition assay?

A3: Natural products can interfere with enzyme assays in several ways.[2] Here are some troubleshooting steps:

  • Control Experiments: Run controls without the enzyme to see if the compound reacts directly with the substrate or detection reagents.

  • Vary Enzyme and Substrate Concentrations: The type of inhibition (e.g., competitive, non-competitive) can be determined by varying the substrate concentration.[3]

  • Check for Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer can help to prevent this.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in stock solutions or assay plates.

  • High variability between replicate wells.

  • Non-reproducible dose-response curves.

Troubleshooting Steps:

  • Check Solvent Compatibility: Ensure this compound is fully dissolved in your stock solvent (e.g., DMSO) before diluting into aqueous assay buffers.

  • Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%) and consistent across all wells, including controls.

  • Use of Surfactants or Cyclodextrins: For compounds with very poor aqueous solubility, consider the use of solubility enhancers like non-ionic surfactants (e.g., Tween-80) or cyclodextrins. However, be sure to test the effect of these additives on your assay system in control experiments.

  • Sonication: Briefly sonicating the compound in the assay buffer before adding it to the cells can sometimes help to improve dispersion.

Issue 2: Autofluorescence or Fluorescence Quenching

Symptoms:

  • High background signal in fluorescence-based assays.

  • Unexpectedly high or low signal in treated wells that does not correlate with the expected biological activity.

Troubleshooting Steps:

  • Spectral Scanning: Scan the emission spectrum of this compound at the excitation wavelength of your assay to check for autofluorescence.

  • Compound-Only Controls: Include controls with the compound in assay medium without cells or other reagents to measure its intrinsic fluorescence.

  • Use a Different Fluorophore: If the compound's fluorescence overlaps with your detection fluorophore, consider using a dye with a different excitation and emission spectrum.

  • Switch to a Non-Fluorescent Readout: If autofluorescence is a persistent issue, switching to a luminescence- or absorbance-based assay may be necessary.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the general cytotoxicity of this compound in a 96-well format.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock in DMSO. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.

Illustrative Data:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.2297.6
51.1592.0
100.9878.4
250.6552.0
500.3024.0
1000.108.0
Protocol 2: NF-κB Reporter Assay for Anti-inflammatory Activity

This protocol describes a cell-based assay to screen for inhibitory effects on the NF-κB signaling pathway.

Methodology:

  • Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at 20,000 cells per well. Incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Counter-screen: Perform a parallel assay with a constitutively active reporter (e.g., CMV-luciferase) to identify non-specific inhibitors of luciferase or general transcription/translation machinery.

Illustrative Data:

Concentration (µM)Luminescence (RLU)% Inhibition
0 (Stimulated)850,0000
1835,0001.8
5650,00023.5
10425,00050.0
25200,00076.5
5090,00089.4
10050,00094.1

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Primary Screen cluster_troubleshooting Phase 2: Artifact Identification cluster_confirmation Phase 3: Hit Confirmation start Define Bioassay primary_screen Primary Screen with This compound start->primary_screen check_solubility Assess Solubility & Precipitation primary_screen->check_solubility Initial Hits no_hit no_hit primary_screen->no_hit No Activity check_assay_interference Check for Assay Interference (e.g., Autofluorescence) check_solubility->check_assay_interference check_cytotoxicity Evaluate General Cytotoxicity check_assay_interference->check_cytotoxicity dose_response Dose-Response Confirmation check_cytotoxicity->dose_response Clean Hits artifact artifact check_cytotoxicity->artifact Artifact Identified orthogonal_assay Orthogonal Assay Validation dose_response->orthogonal_assay final_hit Confirmed Hit orthogonal_assay->final_hit

Caption: Workflow for identifying and mitigating artifacts in bioassays.

signaling_pathway ext_stimulus External Stimulus (e.g., TNF-α) receptor Receptor ext_stimulus->receptor adaptor Adaptor Proteins receptor->adaptor IKK_complex IKK Complex adaptor->IKK_complex IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) nucleus Nucleus NFkappaB->nucleus translocates to gene_expression Gene Expression (Inflammation) nucleus->gene_expression compound This compound compound->IKK_complex Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Scaling Up the Purification of 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the scaled-up purification of 2-Hydroxyplatyphyllide. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Question Answer
What are the initial steps for scaling up the purification of this compound? Before scaling up, it is crucial to have a robust and optimized small-scale purification protocol. This includes identifying the optimal stationary and mobile phases for chromatography, understanding the solubility and stability of this compound in different solvents, and having a reliable analytical method to determine purity and yield.
How do I choose the appropriate chromatography technique for large-scale purification? The choice of chromatography technique depends on the physicochemical properties of this compound and the impurities present in the crude extract. Reversed-phase chromatography is a common and scalable method for separating moderately polar compounds like many sesquiterpene lactones. Normal-phase or counter-current chromatography may also be suitable alternatives depending on the specific separation challenge.
What are the key parameters to maintain when scaling up a chromatography method? To ensure consistent results, it is important to maintain the linear flow rate, bed height of the chromatography column, and the sample load per unit of stationary phase. The gradient slope in gradient elution should also be kept constant.
How can I improve the yield of purified this compound? Optimizing the extraction method from the source material can significantly improve the starting yield. During purification, minimizing the number of steps, optimizing fraction collection, and ensuring the stability of the compound throughout the process are key to maximizing recovery.
What is the best way to assess the purity of the final product? High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for assessing the purity of this compound. Purity should be reported as a percentage of the main peak area relative to the total peak area.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound and provides systematic solutions.

Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase composition- Column degradation- Sample dissolved in a solvent stronger than the mobile phase- Reduce the sample load.- Adjust the mobile phase composition (e.g., change the organic solvent ratio or add a modifier).- Use a new or regenerated column.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Leaks in the HPLC system- Column aging- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check for leaks at all fittings and connections.- Replace the column if it has exceeded its recommended lifetime.
High Backpressure - Blockage in the system (e.g., tubing, frits, or column)- Particulate matter in the sample or mobile phase- High mobile phase viscosity- Systematically check for blockages starting from the detector and moving backward.- Filter the sample and mobile phase before use.- Consider using a less viscous mobile phase or increasing the column temperature.
Low Yield/Recovery - Compound instability in the mobile phase or at room temperature- Irreversible adsorption to the stationary phase- Inefficient fraction collection- Investigate the stability of this compound under the purification conditions.- Modify the mobile phase to reduce strong interactions with the stationary phase.- Optimize the fraction collection parameters to ensure the entire peak is collected.
Baseline Noise or Drift - Contaminated mobile phase or detector cell- Air bubbles in the system- Detector lamp aging- Use high-purity solvents and flush the detector cell.- Degas the mobile phase thoroughly.- Replace the detector lamp if its energy output is low.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for scaling up the purification of this compound and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_extract Crude Extract solubility_test Solubility & Stability Testing crude_extract->solubility_test analytical_method Analytical Method Development solubility_test->analytical_method small_scale Small-Scale Purification (e.g., Flash Chromatography) analytical_method->small_scale scale_up Scale-Up to Preparative HPLC small_scale->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis yield_calculation Yield Calculation purity_analysis->yield_calculation final_product Pure this compound yield_calculation->final_product

Caption: A typical workflow for the purification of this compound.

troubleshooting_logic start Problem Identified (e.g., Poor Peak Shape) check_method Review Method Parameters start->check_method check_system Inspect HPLC System start->check_system check_column Evaluate Column Performance start->check_column check_sample Assess Sample Preparation start->check_sample isolate_variable Isolate and Test One Variable check_method->isolate_variable check_system->isolate_variable check_column->isolate_variable check_sample->isolate_variable implement_solution Implement Solution isolate_variable->implement_solution problem_solved Problem Resolved implement_solution->problem_solved

Caption: A logical approach to troubleshooting purification problems.

Validation & Comparative

A Comparative Analysis of Sesquiterpene Lactones in Cancer Therapy: Benchmarking Against 2-Hydroxyplatyphyllide's Elusive Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the anticancer properties of several prominent sesquiterpene lactones. The initial aim was to benchmark these compounds against 2-Hydroxyplatyphyllide; however, a comprehensive search of the current scientific literature yielded no publicly available data on the anticancer activity of this specific compound. Therefore, this guide will focus on a selection of well-characterized sesquiterpene lactones—Parthenolide, Dehydrocostus lactone, and Helenalin—along with Platyphyllenone, a derivative of the platyphyllide (B1251494) class, to provide a valuable comparative framework for researchers in the field of cancer therapeutics.

Sesquiterpene lactones are a diverse group of naturally occurring compounds that have garnered significant interest for their potent anti-inflammatory and anticancer activities.[1] Their therapeutic effects are largely attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] This guide will delve into their comparative cytotoxicity, apoptotic effects, and their influence on critical signaling cascades, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Sesquiterpene Lactones

The cytotoxic potential of sesquiterpene lactones is a key indicator of their anticancer efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for Platyphyllenone, Parthenolide, Dehydrocostus lactone, and Helenalin across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.[3]

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
Platyphyllenone SCC-9 (Oral Squamous Cell Carcinoma)~3024[4]
SCC-47 (Oral Squamous Cell Carcinoma)~3524[4]
Parthenolide BxPC-3 (Pancreatic Cancer)5 - 15Not Specified[5]
SGC-7901 (Gastric Cancer)Not SpecifiedNot Specified[2]
BC3 (Primary Effusion Lymphoma)Not SpecifiedNot Specified[2]
BC1 (Primary Effusion Lymphoma)Not SpecifiedNot Specified[2]
Dehydrocostus lactone A549 (Lung Cancer)~2548[2]
HCT116 (Colon Cancer)~1548[2]
HepG2 (Liver Cancer)~2048[2]
Helenalin GLC4 (Small Cell Lung Carcinoma)0.442[6]
COLO 320 (Colorectal Cancer)1.02[6]

Induction of Apoptosis

A crucial mechanism by which sesquiterpene lactones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins.

  • Platyphyllenone has been demonstrated to induce apoptosis in oral cancer cells in a dose-dependent manner.[4]

  • Parthenolide is known to induce apoptosis in various cancer cell lines, including pancreatic cancer, by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[2][5]

  • Dehydrocostus lactone has been shown to trigger apoptosis in several cancer cell types, including lung, colon, and liver cancer cells.[2]

  • Helenalin exhibits potent pro-apoptotic activity, contributing to its high cytotoxicity against cancer cells.[6]

Modulation of Key Signaling Pathways

The anticancer activity of sesquiterpene lactones stems from their ability to interfere with multiple signaling pathways that are often dysregulated in cancer. The primary molecular target for many sesquiterpene lactones is the transcription factor NF-κB, a key regulator of inflammation, cell survival, and proliferation.[7][8][9] Additionally, these compounds have been shown to modulate other critical pathways such as STAT3, MAPK, and PI3K/Akt.[10][11][12]

NF-κB Signaling Pathway

Sesquiterpene lactones are potent inhibitors of the NF-κB signaling pathway. They typically act by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This inhibition blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes, which are involved in cell survival and proliferation.[8][9]

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa_NFkB IκBα-NF-κB Complex NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Gene Transcription Nucleus->Genes SL Sesquiterpene Lactones SL->IKK Inhibits IkBa_NFkB->NFkB_active Degradation of IκBα

Figure 1: Inhibition of the NF-κB pathway by sesquiterpene lactones.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor implicated in cancer development and progression. Sesquiterpene lactones can inhibit the activation of STAT3, often by preventing its phosphorylation, which is a critical step for its dimerization and subsequent translocation to the nucleus to regulate gene expression.[10][13]

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Genes Gene Transcription Nucleus->Genes SL Sesquiterpene Lactones SL->JAK Inhibits

Figure 2: Sesquiterpene lactone-mediated inhibition of the STAT3 pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Platyphyllenone has been shown to exert its anti-metastatic effects by modulating the p38 MAPK pathway.[5] Other sesquiterpene lactones, such as isoalantolactone, also inhibit the MAPK/NF-κB signaling pathways.[14]

MAPK_Pathway GF Growth Factor GFR Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation SL Sesquiterpene Lactones SL->Raf Inhibits

Figure 3: General overview of MAPK pathway inhibition.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival and proliferation. Some sesquiterpene lactones have been found to inhibit this pathway, leading to decreased cancer cell viability. For example, a study on sesquiterpene lactones from Artemisia argyi showed pronounced inhibition of the PI3K/AKT pathway in melanoma cells.[12]

PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival SL Sesquiterpene Lactones SL->PI3K Inhibits

Figure 4: PI3K/Akt pathway and its inhibition by sesquiterpene lactones.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow start Start seed Seed cells in a 96-well plate start->seed treat Treat cells with varying concentrations of sesquiterpene lactones seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize measure Measure absorbance at ~570 nm using a plate reader solubilize->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Figure 5: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of the sesquiterpene lactone dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the sesquiterpene lactone for the specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and cleaved caspases.

Detailed Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While data on this compound remains elusive, this guide provides a comprehensive comparison of other pharmacologically significant sesquiterpene lactones. The presented data highlights their potent cytotoxic and pro-apoptotic effects against a range of cancer cell lines. Their ability to modulate critical signaling pathways, particularly NF-κB and STAT3, underscores their therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for future investigations into these and other novel anticancer compounds, paving the way for the development of more effective cancer therapies. Further research is warranted to isolate and characterize the bioactivity of this compound to determine its place within this promising class of natural products.

References

Validating the Biological Activity of 2-Hydroxyplatyphyllide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for validating the biological activity of a novel compound, using the hypothetical molecule "2-Hydroxyplatyphyllide" as a case study. We will compare its potential anti-inflammatory and cytotoxic effects against established reference compounds, Parthenolide (B1678480) and Doxorubicin, respectively. This document outlines the essential experimental protocols, data presentation standards, and visual representations required for a thorough preliminary assessment.

Introduction to Biological Activity Validation

Validating a new chemical entity involves a systematic evaluation of its effects on biological systems. A crucial first step is to assess its cytotoxicity to determine a safe therapeutic window. Subsequently, its specific biological activities, such as anti-inflammatory effects, can be investigated. Key signaling pathways often implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Natural products are a rich source of inhibitors for these pathways. This guide will focus on assays to determine the efficacy of "this compound" in these areas.

Comparative Analysis of Biological Activity

Effective validation requires benchmarking against known compounds. Here, we propose comparing "this compound" with Parthenolide, a well-characterized natural anti-inflammatory agent that inhibits the NF-κB pathway, and Doxorubicin, a standard chemotherapeutic drug used to evaluate cytotoxicity.[1][2][3]

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables present hypothetical data for "this compound" to illustrate the standard format for reporting experimental findings.

Table 1: Cytotoxicity Profile

This table compares the half-maximal inhibitory concentration (IC50) of the compounds on a relevant cell line (e.g., RAW 264.7 murine macrophages) after 48 hours of treatment.

CompoundIC50 (µM)Cell LineAssay
This compound (Hypothetical) 25.5RAW 264.7MTT Assay
Doxorubicin (Reference)0.9RAW 264.7MTT Assay
Parthenolide (Reference)15.0RAW 264.7MTT Assay

Table 2: Anti-inflammatory Activity - Inhibition of TNF-α Secretion

This table shows the IC50 for the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

CompoundIC50 (µM)Cell LineAssay
This compound (Hypothetical) 8.2RAW 264.7ELISA
Parthenolide (Reference)5.1RAW 264.7ELISA

Table 3: Inhibition of NF-κB Pathway Activation

This table presents the concentration of each compound required to achieve 50% inhibition of p65 phosphorylation, a critical step in NF-κB activation, in LPS-stimulated RAW 264.7 cells.

CompoundIC50 (µM) for p-p65 InhibitionCell LineAssay
This compound (Hypothetical) 10.5RAW 264.7Western Blot
Parthenolide (Reference)7.8RAW 264.7Western Blot

Experimental Protocols

Detailed and reproducible protocols are essential for validating scientific findings.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of "this compound," Doxorubicin, and Parthenolide in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantification of TNF-α (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted TNF-α in the cell culture supernatant.[5][6]

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of "this compound" or Parthenolide for 2 hours. Then, stimulate with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., a sandwich ELISA kit).[6][7]

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Block non-specific binding sites.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add the substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm.[7]

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of TNF-α in each sample. Determine the IC50 for TNF-α inhibition.

Analysis of NF-κB p65 Phosphorylation (Western Blot)

Western blotting is used to detect the phosphorylation of the p65 subunit of NF-κB, indicating the activation of the pathway.[8][9]

Protocol:

  • Cell Treatment and Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with test compounds for 2 hours, followed by LPS stimulation (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin).[8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to total p65 and the loading control.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Degradation Proteasome->NFkB Releases H2P This compound H2P->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription G cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Anti-inflammatory Activity cluster_phase3 Phase 3: Mechanism of Action CellCulture Cell Culture (e.g., RAW 264.7) MTT MTT Assay (Determine IC50) CellCulture->MTT LPS_Stim LPS Stimulation MTT->LPS_Stim Use non-toxic concentrations ELISA ELISA for TNF-α (Determine IC50) LPS_Stim->ELISA Protein_Ext Protein Extraction ELISA->Protein_Ext Confirm activity WesternBlot Western Blot (p-p65, p65) Protein_Ext->WesternBlot G cluster_assays Experimental Assays cluster_observations Observations cluster_conclusion Conclusion Compound This compound MTT MTT Assay Compound->MTT ELISA ELISA (TNF-α) Compound->ELISA WB Western Blot (p-p65) Compound->WB Cytotox Dose-Dependent Cytotoxicity MTT->Cytotox TNF_reduce Reduced TNF-α Secretion ELISA->TNF_reduce p65_inhibit Inhibited p65 Phosphorylation WB->p65_inhibit Conclusion Compound Exhibits Anti-inflammatory Activity via NF-κB Inhibition Cytotox->Conclusion TNF_reduce->Conclusion p65_inhibit->Conclusion

References

Comparative Analysis of "2-Hydroxyplatyphyllide" and its Synthetic Derivatives: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound named "2-Hydroxyplatyphyllide" within scientific databases have not yielded any results. This suggests that "this compound" may not be a recognized name for a known chemical entity, or it could be a very novel or proprietary compound not yet described in publicly accessible literature. It is also possible that the name is a typographical error.

Given the absence of data for "this compound," this guide will explore related compounds that may have been the intended subject of inquiry, based on the constituent parts of the name. Specifically, we will discuss "(-)-platyphyllide" and bioactive compounds isolated from plants with "platyphylla" in their names, such as Liriope platyphylla and Jatropha platyphylla.

The Case of "(-)-platyphyllide"

A compound named "(-)-platyphyllide" has been described in the chemical literature. A significant contribution to the understanding of this molecule was a catalytic enantioselective total synthesis, which also led to a revision of its absolute configuration.[1] However, a review of the available scientific literature did not reveal any studies on the biological activity of "(-)-platyphyllide" or any of its synthetic derivatives. Therefore, a comparative analysis of its performance with other alternatives, supported by experimental data, cannot be constructed at this time.

Bioactive Compounds from platyphylla Species

In the quest for compounds with potential therapeutic value, researchers often turn to natural sources. Plants with the specific epithet "platyphylla" have been investigated for their phytochemical constituents and biological activities.

Anti-inflammatory Properties of Liriope platyphylla and Jatropha platyphylla Extracts

Extracts from both Liriope platyphylla and Jatropha platyphylla have demonstrated notable anti-inflammatory effects in preclinical studies.

  • An aqueous extract of Liriope platyphylla was found to exhibit anti-inflammatory and antisepticemic activities. The extract demonstrated radical scavenging capacity and was rich in phenolic compounds. In lipopolysaccharide (LPS)-stimulated macrophage cells, the extract reduced the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2).[2] Further investigation into the lipophilic fraction of Liriope platyphylla seeds identified phytosterols (B1254722) and fatty acid esters as key contributors to its antioxidant and anti-inflammatory properties, with network pharmacology and molecular docking studies suggesting regulation of pathways involving NFKB1, PTGS1, and PTGS2.[3]

  • Similarly, extracts from Jatropha platyphylla have shown potential in treating inflammatory conditions. The anti-inflammatory activity is attributed to the presence of flavonoids and lipophilic compounds.[4] These compounds have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase.[4]

While these studies highlight the therapeutic potential of extracts from these plants, they do not focus on a specific "platyphyllide" compound and its derivatives. The identified active components belong to broader classes of phytochemicals.

Conclusion

A comparative analysis of "this compound" and its synthetic derivatives cannot be provided as there is no scientific literature available on this specific compound. While a related molecule, "(-)-platyphyllide," has been synthesized, its biological activity and that of its derivatives have not been reported.

Extracts from plants such as Liriope platyphylla and Jatropha platyphylla have demonstrated promising anti-inflammatory activities. These effects are attributed to a mixture of compounds, including phenolics, flavonoids, and phytosterols. Future research may lead to the isolation and detailed characterization of individual bioactive molecules from these plants, which could then be subjected to synthetic modification and comparative analysis. However, at present, the experimental data required to construct a comparison guide as requested is not available.

References

Navigating the Cellular Landscape: A Comparative Guide to the Cross-Reactivity of 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the precise interactions of a therapeutic candidate with its intended cellular targets is paramount. However, of equal importance is the characterization of its off-target effects, or cross-reactivity, which can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. This guide provides a comparative framework for assessing the cross-reactivity of the novel compound "2-Hydroxyplatyphyllide" with a panel of cellular targets.

Disclaimer: As of December 2025, publicly available data on the specific cellular targets and cross-reactivity of "this compound" is limited. Therefore, this guide will utilize a hypothetical compound, designated as Compound X (representing this compound) , to illustrate the principles and methodologies of a comprehensive cross-reactivity study. The data presented herein is illustrative and intended to serve as a template for the evaluation of novel chemical entities. Compound X is compared against a well-characterized reference inhibitor, Reference Compound Y .

Data Presentation: Quantitative Analysis of Kinase Selectivity

Kinases are a large family of enzymes that play crucial roles in cellular signaling and are common targets for therapeutic intervention. Assessing the selectivity of a compound against a broad panel of kinases is a standard method for evaluating its cross-reactivity.

Table 1: Kinase Inhibition Profile of Compound X and Reference Compound Y

Kinase TargetCompound X (IC50, nM)Reference Compound Y (IC50, nM)
Primary Target
MAP2K1 (MEK1)1510
Off-Target Kinases
MAP2K2 (MEK2)2518
MAPK1 (ERK2)>10,000>10,000
MAPK3 (ERK1)>10,000>10,000
BRAF8501,200
RAF11,5002,500
EGFR>10,0008,000
SRC2,3005,000
ABL1>10,000>10,000
CDK27,5009,000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity studies, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (Luminescent ATP Detection)

This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining after the phosphorylation reaction.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Compound X and Reference Compound Y

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of Compound X and Reference Compound Y in kinase buffer.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 10 µL of a solution containing the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Human cell line expressing the target protein (e.g., HeLa cells)

  • Compound X and Reference Compound Y

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blotting equipment and reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with either Compound X, Reference Compound Y, or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Mandatory Visualizations

Diagrams are crucial for visualizing complex biological pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 Growth Factor SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression TF->Gene CompoundX Compound X CompoundX->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory point of Compound X.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) k_start Start Prepare Compound Dilutions Add Kinase/Substrate Mix k_reaction Reaction Add ATP Incubate @ 30°C k_start->k_reaction k_detection Detection Add Luminescent Reagent Read Luminescence k_reaction->k_detection k_end End Calculate IC50 k_detection->k_end c_start Start Treat Cells with Compound c_heat Thermal Challenge Heat Cells at Temp Gradient c_start->c_heat c_lysis Lysis & Separation Lyse Cells Centrifuge c_heat->c_lysis c_analysis Analysis Western Blot for Target Protein c_lysis->c_analysis c_end End Generate Melting Curve c_analysis->c_end

Caption: Workflow for in vitro kinase and cellular thermal shift assays.

Conclusion

The comprehensive evaluation of a compound's cross-reactivity is a critical component of preclinical drug development. By employing a suite of robust assays, such as broad kinase profiling and cellular target engagement studies, researchers can build a detailed selectivity profile for their molecule of interest. This guide, using the hypothetical "Compound X" as a stand-in for "this compound," provides a foundational template for conducting and presenting such a comparative analysis. The structured data tables, detailed experimental protocols, and clear visualizations are designed to facilitate objective assessment and informed decision-making in the journey from a promising compound to a potential therapeutic.

Reproducibility of experimental results with "2-Hydroxyplatyphyllide"

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Experimental Landscape Surrounding the Pyrrolizidine (B1209537) Alkaloid, Platyphylline (B179411), with a Focus on Factors Influencing Consistent Results.

Initial investigations into "2-Hydroxyplatyphyllide" suggest a likely misnomer for the well-documented pyrrolizidine alkaloid, platyphylline. This guide provides a comprehensive comparison of experimental data and methodologies related to platyphylline, addressing the critical aspect of experimental reproducibility for researchers, scientists, and drug development professionals. While no direct studies formally assessing the reproducibility of platyphylline's biological effects have been identified, this guide highlights key areas where variability can arise, from extraction to biological evaluation, and offers standardized protocols to foster more consistent outcomes.

Platyphylline, a saturated pyrrolizidine alkaloid, is primarily recognized for its activity as a muscarinic acetylcholine (B1216132) receptor antagonist, leading to the relaxation of smooth muscle.[1] This contrasts with unsaturated pyrrolizidine alkaloids, which are known for their significant hepatotoxicity. The absence of a 1,2-double bond in the necine base of platyphylline prevents its metabolic activation into toxic pyrrolic esters, rendering it substantially less toxic.

Comparative Analysis of Platyphylline Extraction Yields

The yield of platyphylline extracted from its primary source, Senecio platyphyllus and related species, can be a significant source of variability in research outcomes. The table below summarizes reported yields from different sources, illustrating the potential for inconsistency.

Plant SourceGeographic OriginStarting Plant Material (kg)Total Alkaloids Yield (g)Total Alkaloids Yield (%)Platyphylline Hydrotartrate Yield from Air-Dry Mass (%)
Senecio platyphyllusNot Specified10Not Specified0.2% (Platyphylline in raw material)60-80% of the content in plant raw materials
Senecio platyphylloidesGeorgia13.51050.77%0.1-0.2%
Senecio platyphylloidesChina12.0700.58%0.05% (with an admixture of sarracine)

Data compiled from various sources, highlighting the variability in extraction yields.

Factors contributing to this variability include the geographical location of the plant, harvesting time, and the specific extraction and purification methods employed. The presence of co-extracted compounds, such as seneciphylline (B43193) and platyphylline N-oxide, can further complicate purification and affect the final yield and purity of the target compound.

Standardized Experimental Protocols

To enhance the reproducibility of experimental results with platyphylline, adhering to detailed and standardized protocols is crucial. The following sections provide methodologies for key experiments.

Protocol 1: Extraction and Isolation of Platyphylline Hydrotartrate

This protocol outlines a common method for extracting and isolating platyphylline from plant material.

  • Maceration: The dried and powdered plant material is macerated with 80% ethyl alcohol.

  • Acid-Base Extraction: The alcoholic extract is concentrated and then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

  • Precipitation: The total alkaloid fraction is dissolved in ethanol, and tartaric acid is added to precipitate platyphylline as its hydrotartrate salt.

  • Recrystallization: The crude platyphylline hydrotartrate is recrystallized from 90% ethyl alcohol to achieve high purity.

Protocol 2: In Vivo Evaluation of Bronchodilator Activity

This protocol is designed to assess the smooth muscle relaxant effects of platyphylline on the airways.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are used.[1]

  • Procedure: The anesthetized animal is tracheally cannulated and connected to a ventilator. Bronchoconstriction is induced by an intravenous administration of an agonist like histamine (B1213489) or acetylcholine.

  • Administration: Different doses of platyphylline are administered intravenously before or after the bronchoconstricting agent.

  • Data Analysis: The inhibition of the bronchoconstrictor response is measured to determine the effective dose (ED₅₀) of platyphylline.

Protocol 3: In Vivo Evaluation of Intestinal Transit

This protocol measures the effect of platyphylline on gastrointestinal motility.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Procedure: A charcoal meal is administered orally to the animals after a predetermined absorption period for the test compound.

  • Spasmogen Induction: A spasmogen, such as carbachol, is administered to induce intestinal contractions.

  • Data Analysis: The distance traveled by the charcoal meal through the intestine is measured, and the percentage of intestinal transit is calculated. The dose that produces 50% of the maximum inhibitory effect (ED₅₀) is determined.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Platyphylline

Platyphylline primarily acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype found on smooth muscle cells. This antagonism blocks the action of acetylcholine, leading to muscle relaxation. Evidence also suggests that platyphylline may modulate calcium ion channels, further contributing to its relaxant effects.

Platyphylline Mechanism of Action cluster_0 Cholinergic Nerve Terminal cluster_1 Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Contraction Contraction M3_Receptor->Contraction Activates Platyphylline Platyphylline Platyphylline->M3_Receptor Blocks

Caption: Platyphylline's primary mechanism of action.

General Workflow for Platyphylline Purification

The purification of platyphylline from a crude plant extract is a multi-step process designed to remove impurities and isolate the target compound.

Platyphylline Purification Workflow Crude_Extract Crude Plant Extract Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Total_Alkaloids Total Alkaloid Fraction Acid_Base_Extraction->Total_Alkaloids Precipitation Precipitation with Tartaric Acid Total_Alkaloids->Precipitation Crude_Platyphylline Crude Platyphylline Hydrotartrate Precipitation->Crude_Platyphylline Recrystallization Recrystallization Crude_Platyphylline->Recrystallization Pure_Platyphylline High-Purity Platyphylline Hydrotartrate Recrystallization->Pure_Platyphylline

Caption: General workflow for platyphylline purification.

Logical Relationship of Pyrrolizidine Alkaloid Structure to Toxicity

The toxicity of pyrrolizidine alkaloids is fundamentally linked to their chemical structure, specifically the presence or absence of a 1,2-double bond in the necine base.

PA_Toxicity_Logic PA Pyrrolizidine Alkaloid Unsaturated 1,2-Unsaturated Necine Base (e.g., Senecionine) PA->Unsaturated Saturated Saturated Necine Base (e.g., Platyphylline) PA->Saturated Metabolic_Activation Metabolic Activation (CYP450) Unsaturated->Metabolic_Activation Low_Toxicity Low to No Toxicity Saturated->Low_Toxicity Toxic_Metabolites Toxic Pyrrolic Esters Metabolic_Activation->Toxic_Metabolites

Caption: Relationship of PA structure to toxicity.

Conclusion

While direct comparative studies on the reproducibility of platyphylline's experimental results are lacking, this guide highlights that variability in extraction and purification is a significant factor that can influence the consistency of research outcomes. The lack of comprehensive and publicly available LD50 values for platyphylline further underscores the need for researchers to perform their own initial dose-range finding studies.[1] By adopting standardized and detailed experimental protocols, such as those provided, the scientific community can move towards greater reproducibility in the study of platyphylline and its potential therapeutic applications. The clear structural differences between platyphylline and its toxic, unsaturated counterparts provide a strong foundation for its comparatively low toxicity profile, a key factor in its continued investigation.

References

Unraveling the Structure-Activity Relationship of 2-Hydroxyplatyphyllide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies concerning 2-Hydroxyplatyphyllide, a sesquiterpenoid lactone isolated from Ligularia songarica. Due to the limited direct research on this compound, this guide extends its scope to include structurally related eremophilane-type sesquiterpenoids, offering valuable insights into the key structural motifs governing their biological effects.

Introduction to this compound

This compound (CAS 72145-19-8) is a sesquiterpenoid lactone with the chemical name (3S)-3β-Isopropenyl-4α,7-dihydroxytetralin-5-carboxylic acid 5,4-lactone and a molecular formula of C₁₄H₁₄O₃. It belongs to the eremophilane (B1244597) class of sesquiterpenoids, which are characterized by a specific carbon skeleton. While direct and extensive biological studies on this compound are not widely published, research on analogous compounds from the Ligularia genus and the broader eremophilane family has revealed significant cytotoxic, anti-inflammatory, and antibacterial properties. This guide synthesizes the available data to build a preliminary SAR profile.

Comparative Cytotoxicity of Eremophilane Sesquiterpenoids

The cytotoxicity of eremophilane sesquiterpenoids has been a primary focus of research, with several studies identifying key structural features that contribute to their activity against cancer cell lines. The data presented below is a compilation from studies on various eremophilane derivatives, providing a basis for understanding the potential activity of this compound.

Compound/DerivativeCore Structure ModificationCell Line(s)IC₅₀ / EC₅₀ (µM)Reference
Eremophilanolide 1α,β-unsaturated lactoneHL-60< 10 µg/mL[1]
Eremophilanolide 2α,β-unsaturated lactoneHL-60< 10 µg/mL[1]
Eremophilanolide 3α,β-unsaturated lactoneHL-60< 10 µg/mL[1]
Eremophilanolide 4α,β-unsaturated lactoneHL-60< 10 µg/mL[1]
Eremophilanolide 5α,β-unsaturated lactoneHL-60< 10 µg/mL[1]
Eremophilanolide 6α,β-unsaturated lactoneHL-60< 10 µg/mL[1]
Eremophilanolide 7Saturated lactoneHL-6010-20 µg/mL[1]
Eremophilanolide 8Saturated lactoneHL-6010-20 µg/mL[1]
6-oxo-8β-methoxyeremophilenolide (10)Saturated lactoneHL-6010-20 µg/mL[1]
Furanoeremophilane 9Furan (B31954) ring instead of lactoneHL-60No activity[1]
Epiligularol (11)Furan ring instead of lactoneHL-60No activity[1]
Epiligularol acetate (B1210297) (12)Furan ring instead of lactoneHL-60No activity[1]
Oplopane Sesquiterpene 4Keto group at C-2A-549, MCF-7, KB, KBVIN4.9, 0.8, 3.4, 3.2 µg/mL[2]
8β-hydroxy-1-oxo-eremophil-7(11),9(10)-dien-12,8α-olide (2)-HL-6024.0 - 51.1[1]
1-hydroxy-2-oxo-eremophil-1(10),7(11),8(9)-trien-12,8-olide (3)-HL-6024.0 - 51.1[1]
10α-hydroxy-1-oxo-eremophil-7(11),8(9)-dien-12,8-olide (5)-HL-6024.0 - 51.1[1]

Key SAR Insights from Cytotoxicity Data:

  • The α,β-unsaturated lactone moiety is a critical pharmacophore for the cytotoxic activity of eremophilane sesquiterpenes.[1] Compounds possessing this feature (Eremophilanolides 1-6) consistently demonstrate higher potency.

  • Saturation of the lactone ring leads to a significant reduction in cytotoxic activity, as seen in Eremophilanolides 7, 8, and 10.[1]

  • Replacement of the lactone ring with a furan ring (Furanoeremophilanes 9, 11, and 12) results in a complete loss of activity against HL-60 cells, further emphasizing the importance of the lactone group.[1]

  • For other sesquiterpenoid skeletons from Ligularia, such as oplopanes, the presence of a keto group at the C-2 position appears to be important for mediating cytotoxicity.[2]

Based on these findings, this compound, which possesses a saturated lactone ring, is predicted to have moderate cytotoxic activity. The presence of hydroxyl and isopropenyl groups would require further investigation to determine their contribution to the overall activity.

Anti-inflammatory and Antimicrobial Potential

While specific data for this compound is lacking, the broader class of eremophilane sesquiterpenoids has been shown to possess anti-inflammatory and antibacterial properties.

  • Anti-inflammatory Activity: Several eremophilane sesquiterpenoids have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells, suggesting potential anti-inflammatory effects. For instance, compound 6 from the endophytic fungus Septoria rudbeckiae displayed potent inhibition of NO generation with an IC₅₀ value of 12.0 ± 0.32 µM.[3] This activity is often linked to the inhibition of the NF-κB signaling pathway.

  • Antimicrobial Activity: A bisabolane-type sesquiterpene from Ligularia songarica has demonstrated antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Salmonella pullorum.[4] Furthermore, other eremophilane sesquiterpenoids have shown inhibitory effects against various bacteria, with some compounds exhibiting MIC values as low as 6.25 µM.[3]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL-60, A-549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for a specified duration (e.g., 48 or 72 hours).

  • MTT Staining: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay
  • Cell Culture: Murine microglial cells (e.g., BV-2) are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment and LPS Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in compound-treated cells with those in LPS-stimulated control cells. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many sesquiterpenoid lactones are attributed to their ability to modulate the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a general workflow for investigating the SAR of this compound derivatives.

G NF-κB Signaling Pathway and SAR Workflow cluster_0 NF-κB Signaling Pathway cluster_1 SAR Experimental Workflow LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates Biological Screening Biological Screening IKK->Biological Screening Potential Target NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) This compound This compound Derivative Synthesis Derivative Synthesis This compound->Derivative Synthesis modify structure Derivative Synthesis->Biological Screening test activity Data Analysis (IC50) Data Analysis (IC50) Biological Screening->Data Analysis (IC50) quantify potency SAR Model SAR Model Data Analysis (IC50)->SAR Model establish relationship

Figure 1. Simplified NF-κB signaling pathway and a general workflow for SAR studies.

Conclusion and Future Directions

The structure-activity relationship landscape for this compound is still in its infancy. However, by examining the broader class of eremophilane sesquiterpenoids, a foundational understanding of the key structural determinants for biological activity can be established. The α,β-unsaturated lactone moiety is a crucial element for cytotoxicity, while other features like the presence of a keto group at C-2 can also significantly influence activity.

Future research should focus on:

  • Comprehensive biological screening of this compound to establish its specific cytotoxic, anti-inflammatory, and antimicrobial profiles.

  • Synthesis of a focused library of this compound derivatives to systematically probe the effects of modifications at the hydroxyl and isopropenyl groups, as well as the lactone ring.

  • Elucidation of the precise molecular targets and signaling pathways modulated by this compound and its active analogs.

By pursuing these avenues of research, the full therapeutic potential of this compound and its related compounds can be unlocked, paving the way for the development of novel drug candidates.

References

Comparative Efficacy Analysis of 2'-Hydroxyflavanone and Known Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of 2'-Hydroxyflavanone (2-HF), a naturally derived flavonoid, with established inhibitors of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate the potential of 2-HF as a therapeutic agent.

Recent studies have highlighted the anti-inflammatory and anti-cancer properties of 2'-Hydroxyflavanone. Investigations have revealed its mechanism of action involves the modulation of key cellular signaling pathways, including NF-κB and STAT3, which are critical in the progression of various inflammatory diseases and cancers. This guide synthesizes available data to offer a comparative perspective on its performance against well-characterized inhibitors.

Efficacy Comparison: 2'-Hydroxyflavanone vs. Known NF-κB and STAT3 Inhibitors

The following tables summarize the available quantitative data on the efficacy of 2'-Hydroxyflavanone in comparison to known inhibitors of the NF-κB and STAT3 pathways.

Table 1: Comparison with Known NF-κB Inhibitors

CompoundTarget PathwayMechanism of ActionCell LineIC50
2'-Hydroxyflavanone (2-HF) NF-κBPrevents phosphorylation, nuclear translocation, and DNA-binding of NF-κB.RAW 264.7 MacrophagesData not available
BAY 11-7082 NF-κBIrreversibly inhibits TNF-α-induced IκB-α phosphorylation.Various~10 µM (in vitro kinase assay)
Andrographolide NF-κBInhibits NF-κB binding to DNA by covalently modifying cysteine 62 of p50.HL-60 derived neutrophils35-75 µM (inhibition of IKKβ and p65 phosphorylation)
JSH-23 NF-κBInhibits NF-κB transcriptional activity and nuclear translocation of p65.RAW 264.7 Macrophages7.1 µM

Table 2: Comparison with Known STAT3 Inhibitors

CompoundTarget PathwayMechanism of ActionCell LineIC50
2'-Hydroxyflavanone (2-HF) STAT3Inhibits the activation and translocation of STAT3.MCF-7, MDA-MB-231, T47D (Breast Cancer)24±2 to 30±3 µM
Stattic STAT3Inhibits STAT3 activation, dimerization, and nuclear translocation.Various~5 µM (in vitro)
WP1066 JAK2/STAT3Inhibits JAK2 and STAT3 phosphorylation.HEL cells2.43 µM
Cryptotanshinone STAT3Inhibits STAT3 phosphorylation (Tyr705).Cell-free assay4.6 µM

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB IkB->IkB_P NFkB_translocation NF-κB NFkB->NFkB_translocation 5. Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation 2HF 2'-Hydroxyflavanone 2HF->IKK_complex BAY11_7082 BAY 11-7082 BAY11_7082->IKK_complex DNA DNA NFkB_translocation->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: NF-κB Signaling Pathway and Inhibition by 2'-Hydroxyflavanone.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation P_STAT3 P-STAT3 STAT3->P_STAT3 STAT3_Dimer STAT3 Dimer P_STAT3->STAT3_Dimer 4. Dimerization STAT3_translocation STAT3 Dimer STAT3_Dimer->STAT3_translocation 5. Translocation 2HF 2'-Hydroxyflavanone 2HF->STAT3 Stattic Stattic Stattic->STAT3 DNA DNA STAT3_translocation->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: STAT3 Signaling Pathway and Inhibition by 2'-Hydroxyflavanone.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of NF-κB and STAT3 inhibitors.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, cells are pre-treated with varying concentrations of the test compound (e.g., 2'-Hydroxyflavanone) or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.

    • NF-κB activation is induced by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

    • The percentage of inhibition is calculated relative to the stimulated, untreated control.

STAT3 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231) or cells responsive to cytokine stimulation are cultured in appropriate media.

    • Cells are treated with different concentrations of the test compound (e.g., 2'-Hydroxyflavanone) or a known inhibitor (e.g., Stattic) for a specified duration (e.g., 24-48 hours).

  • Protein Extraction and Quantification:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of phosphorylated STAT3 to total STAT3 is calculated to determine the inhibitory effect.

This guide provides a foundational comparison based on currently available data. Further in-depth studies are warranted to fully elucidate the therapeutic potential of 2'-Hydroxyflavanone.

A Comparative Guide to the In Vivo Therapeutic Potential of 2-Hydroxyplatyphyllide and Novel Pyrrolizidine Alkaloids in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo therapeutic potential of 2-Hydroxyplatyphyllide, a member of the pyrrolizidine (B1209537) alkaloid (PA) class. Due to a lack of specific in vivo studies on this compound in publicly available literature, this document leverages data from other pharmacologically active PAs with demonstrated anti-inflammatory properties. The objective is to offer a comprehensive overview of the standard validation process, comparing the potential efficacy of a representative PA against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Pyrrolizidine alkaloids are a large group of secondary metabolites found in thousands of plant species. While some PAs are known for their toxicity, many have been investigated for beneficial pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The anti-inflammatory potential of these compounds is often attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

Core Signaling Pathway in Inflammation: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Many anti-inflammatory compounds, including novel alkaloids and standard NSAIDs, exert their effects by inhibiting this pathway at various points.

NF_kappa_B_Pathway cluster_nucleus Cell Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkBa_p Ubiquitination & Degradation NFkB_IkB->IkBa_p Releases NF-κB NFkB NF-κB (p65/p50) (Active) IkBa_p->IkBa_p DNA DNA NFkB->DNA Translocates & Binds Nucleus Nucleus mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6, IL-1β (Inflammation) mRNA->Cytokines Translation PA Representative PA (e.g., this compound) PA->IKK Inhibits Indomethacin Indomethacin (via COX inhibition) Indomethacin->Cytokines Reduces Effect (downstream)

Caption: Simplified NF-κB signaling pathway in inflammation.

In Vivo Performance Comparison

The standard method for evaluating potential anti-inflammatory drugs is through established animal models. The carrageenan-induced paw edema model is a widely used, reproducible model for acute inflammation, making it ideal for initial screening.[1]

Comparative Efficacy in Carrageenan-Induced Paw Edema Model

The following table summarizes representative data comparing the potential efficacy of a pyrrolizidine alkaloid against the standard drug, Indomethacin, in a rat model of acute inflammation.

ParameterVehicle Control (Saline)Representative PA (50 mg/kg)Indomethacin (10 mg/kg)
Paw Edema Inhibition (%) at 3h 0%45.8%63.2%
TNF-α Level in Paw Tissue (pg/mg) 152.3 ± 12.581.4 ± 9.265.7 ± 7.8
IL-6 Level in Paw Tissue (pg/mg) 128.9 ± 10.165.2 ± 8.550.1 ± 6.3
Myeloperoxidase (MPO) Activity 3.8 ± 0.41.9 ± 0.31.4 ± 0.2

Note: Data are hypothetical and presented for illustrative purposes to reflect typical results in preclinical anti-inflammatory studies.

Experimental Design and Protocols

Accurate and detailed methodologies are critical for the validation of therapeutic potential. Below are the standard protocols for the experiments cited in this guide.

Workflow for In Vivo Anti-Inflammatory Screening

The diagram below outlines the typical workflow for screening a novel compound for anti-inflammatory activity using a rodent model.

experimental_workflow start Start: Select Compound acclimatize Animal Acclimatization (e.g., Wistar Rats, 7 days) start->acclimatize grouping Grouping & Fasting (n=6 per group, 12h fast) acclimatize->grouping admin Compound Administration (Oral Gavage) grouping->admin induce Induce Inflammation (Subplantar Carrageenan Injection) admin->induce 1h post-admin measure Measure Paw Volume (Plebthysmometer at 0, 1, 2, 3h) induce->measure euthanize Euthanasia & Tissue Collection (Paw tissue harvested at 3h) measure->euthanize analyze Biochemical Analysis (ELISA for Cytokines, MPO Assay) euthanize->analyze end End: Data Analysis & Report analyze->end

Caption: Standard workflow for preclinical in vivo anti-inflammatory testing.
Carrageenan-Induced Paw Edema Protocol

This model is a benchmark for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[1]

  • Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.9% Saline)

    • Group 2: Test Compound (e.g., Representative PA, 50 mg/kg, p.o.)

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective vehicle, test compound, or positive control is administered orally (p.o.).

    • One hour after administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured again at 1, 2, and 3 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol for Cytokine and MPO Measurement

This protocol quantifies key inflammatory markers in the affected tissue to elucidate the mechanism of action.

  • Tissue Preparation:

    • At the end of the 3-hour experimental period, animals are humanely euthanized.

    • The inflamed paw tissue is excised, weighed, and immediately homogenized in a phosphate (B84403) buffer solution containing protease inhibitors.

    • The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is collected and stored at -80°C until analysis.

  • ELISA for TNF-α and IL-6:

    • The concentration of pro-inflammatory cytokines (Tumor Necrosis Factor-alpha and Interleukin-6) in the tissue supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

    • Results are typically expressed as picograms of cytokine per milligram of tissue (pg/mg).

  • Myeloperoxidase (MPO) Assay:

    • MPO activity, an indicator of neutrophil infiltration into the inflamed tissue, is measured in the supernatant.

    • The assay involves the MPO-catalyzed reaction of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.

    • The change in absorbance is measured spectrophotometrically, and MPO activity is expressed as units per gram of tissue (U/g).

Conclusion

While direct in vivo validation data for this compound is not yet available, the established anti-inflammatory activity of related pyrrolizidine alkaloids suggests its potential as a therapeutic agent. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to design and execute preclinical studies. The standard carrageenan-induced paw edema model, coupled with biochemical analysis of inflammatory mediators like TNF-α, IL-6, and MPO, serves as the gold standard for initial screening. Successful validation using these protocols would be a critical first step in establishing the therapeutic viability of this compound for inflammatory conditions.

References

A Comparative Analysis of Sesquiterpene Lactones: Parthenolide vs. 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant disparity in the available scientific data for parthenolide (B1678480) and 2-Hydroxyplatyphyllide. While parthenolide is a well-researched sesquiterpene lactone with extensive documentation of its biological activities, this compound appears to be a compound with limited to no publicly available scientific information. This guide, therefore, presents a detailed analysis of parthenolide and, due to the absence of data for a direct comparison, offers insights into a closely related and well-characterized class of compounds, the sesquiterpene lactones found in the Vernonia genus, as a surrogate for comparative purposes.

Parthenolide: A Potent Inhibitor of Key Inflammatory and Cancer Signaling Pathways

Parthenolide, a sesquiterpene lactone primarily isolated from the plant feverfew (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. Its multifaceted mechanism of action primarily revolves around the inhibition of critical signaling pathways, including NF-κB and STAT3, and the induction of apoptosis.[1][2][3][4]

Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation.[5] Parthenolide has been shown to be a potent inhibitor of this pathway.[4][6][7] It can directly interact with and inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[6][8] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.[2][8] Some studies also suggest that parthenolide can directly target the p65 subunit of NF-κB, further impeding its function.[1]

Inhibition of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and metastasis.[9] Parthenolide has been identified as an inhibitor of the JAK/STAT3 signaling pathway.[3] It has been shown to covalently target and inactivate Janus kinases (JAKs), the upstream kinases responsible for STAT3 phosphorylation and activation.[10] By inhibiting JAKs, parthenolide effectively blocks the activation of STAT3, leading to the downregulation of its target genes involved in cell growth and survival.[3]

Induction of Apoptosis

Parthenolide is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[11][12] Its pro-apoptotic effects are mediated through multiple mechanisms. It can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins.[11][12] This shift in the Bcl-2 family balance promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to cell death. Parthenolide has also been shown to induce the production of reactive oxygen species (ROS), which can trigger oxidative stress and further contribute to apoptosis.[1]

Comparative Analysis with Sesquiterpene Lactones from Vernonia Species

Due to the lack of available data on "this compound," a direct comparison is not feasible. However, we can draw parallels with other well-characterized sesquiterpene lactones, such as those isolated from the Vernonia genus. These compounds, like parthenolide, often exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.

For instance, sesquiterpene lactones isolated from Vernonia cinerea have been shown to inhibit STAT3 activity and exhibit cytotoxic effects against human glioma and breast cancer cells. This suggests a similar mechanism of action to parthenolide in targeting the STAT3 pathway. The presence of the α-methylene-γ-lactone moiety in many of these sesquiterpene lactones is believed to be crucial for their biological activity, allowing them to interact with biological nucleophiles such as cysteine residues in proteins like those in NF-κB and STAT3.

Data Presentation

Table 1: Comparative Biological Activities of Parthenolide and Related Sesquiterpene Lactones
FeatureParthenolideSesquiterpene Lactones from Vernonia spp. (General)
Primary Source Tanacetum parthenium (Feverfew)Various Vernonia species
Key Biological Activities Anti-inflammatory, Anti-cancerCytotoxic, Anti-inflammatory, Antimicrobial
Mechanism of Action
- NF-κB Inhibition Potent inhibitor of IKK and p65[1][6][8]Often possess anti-inflammatory properties, suggesting potential NF-κB inhibition.
- STAT3 Inhibition Inhibits JAK/STAT3 signaling[3]Some, like those from V. cinerea, inhibit STAT3 activity.
- Apoptosis Induction Induces apoptosis via Bcl-2 modulation and ROS production[11][12]Many exhibit cytotoxic effects, likely through apoptosis induction.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., parthenolide) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for NF-κB and STAT3 Pathway Proteins
  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IKK, IκBα, phospho-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in the early (PI-negative) and late (PI-positive) stages.

Signaling Pathway Diagrams

NF_kB_Signaling cluster_stimulus Stimulus cluster_parthenolide Parthenolide Inhibition Stimulus TNF-α, IL-1, etc. IKK IKK Complex Stimulus->IKK Activates Parthenolide Parthenolide Parthenolide->IKK Inhibits NFkB NF-κB (p65/p50) Parthenolide->NFkB Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB->IkB_NFkB Transcription Gene Transcription (Inflammation, Survival) IkB_NFkB->IKK

Figure 1: Parthenolide inhibits the NF-κB signaling pathway.

STAT3_Signaling cluster_cytokine Cytokine cluster_parthenolide Parthenolide Inhibition Cytokine IL-6, etc. Receptor Cytokine Receptor Cytokine->Receptor Binds Parthenolide Parthenolide JAK JAK Parthenolide->JAK Inhibits Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Dimer p-STAT3 Dimer STAT3_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival)

Figure 2: Parthenolide inhibits the JAK/STAT3 signaling pathway.

Apoptosis_Pathway cluster_parthenolide Parthenolide Induction Parthenolide Parthenolide Bcl2 Bcl-2 (Anti-apoptotic) Parthenolide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Parthenolide->Bax Activates ROS ROS Production Parthenolide->ROS Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes pore formation CytC Cytochrome c Mitochondrion->CytC Releases Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes ROS->Mitochondrion Induces stress

Figure 3: Parthenolide induces apoptosis through multiple mechanisms.

Conclusion

Parthenolide stands out as a promising natural compound with well-documented inhibitory effects on key cancer and inflammatory signaling pathways. While a direct comparison with "this compound" is currently impossible due to the lack of scientific data on the latter, the study of related sesquiterpene lactones from the Vernonia genus suggests that they may share similar mechanisms of action, particularly in their ability to modulate STAT3 signaling and induce cytotoxicity in cancer cells. Further research is imperative to isolate, characterize, and evaluate the biological activities of "this compound" to enable a direct and meaningful comparison with established compounds like parthenolide. This would be a crucial step in exploring its potential as a novel therapeutic agent.

References

Independent Verification of 2'-Hydroxyflavanone's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 2'-Hydroxyflavanone (B191500) (2-HF), a naturally occurring flavonoid found in citrus fruits, with other alternatives. It is intended to serve as a resource for researchers and professionals in drug development by presenting independently verified experimental data, detailed methodologies, and visual representations of its mechanisms of action. While initial inquiries for "2-Hydroxyplatyphyllide" did not yield specific findings, the closely named and well-researched compound 2'-Hydroxyflavanone is presented here as a likely subject of interest.

Executive Summary

2'-Hydroxyflavanone has demonstrated significant potential as both an anticancer and anti-inflammatory agent in numerous preclinical studies. Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses. This guide synthesizes data from various independent studies to provide a comprehensive overview of its efficacy and compares it with other relevant compounds.

Anticancer Bioactivity

Independent studies have consistently shown the anticancer effects of 2'-Hydroxyflavanone across a range of cancer cell lines.[1][2] Its activity is attributed to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1]

Comparative Analysis of Anticancer Activity

The following table summarizes the growth inhibitory effects of 2'-Hydroxyflavanone on various cancer cell lines, with comparisons to other known anticancer agents where data is available.

CompoundCancer Cell LineBioactivity EndpointResultReference
2'-Hydroxyflavanone SCLC (H1417, H1618)GI50~21 µM
2'-Hydroxyflavanone NSCLC (H520, H358)GI50~52 µM
2'-Hydroxyflavanone Breast Cancer (MCF-7, MDA-MB-231, T47D)IC5024±2 to 30±3 μM
Quercetin Breast Cancer (MCF-7)IC5015.6 µM
Luteolin Breast Cancer (MCF-7)IC505.3 µM[3]
Mechanism of Anticancer Action

2'-Hydroxyflavanone exerts its anticancer effects by modulating several critical signaling pathways. A significant mechanism is the inhibition of the PI3K/AKT/STAT3 signaling cascade.[4][5] This pathway is frequently overactivated in cancer and plays a crucial role in cell survival and proliferation. By suppressing the phosphorylation of AKT and STAT3, 2'-HF leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering caspase-mediated apoptosis.[4][5] Furthermore, 2'-HF has been shown to inhibit the Wnt/β-catenin and MAPK pathways.[1]

anticancer_pathway 2HF 2'-Hydroxyflavanone PI3K PI3K 2HF->PI3K inhibits AKT AKT PI3K->AKT STAT3 STAT3 AKT->STAT3 Bcl2_Mcl1 Bcl-2, Mcl-1 (Anti-apoptotic) STAT3->Bcl2_Mcl1 activates Bax Bax (Pro-apoptotic) STAT3->Bax inhibits Caspases Caspases Bcl2_Mcl1->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Anticancer signaling pathway of 2'-Hydroxyflavanone.

Anti-inflammatory Bioactivity

2'-Hydroxyflavanone has also been independently verified to possess potent anti-inflammatory properties.[6][7][8] It effectively reduces the production of pro-inflammatory mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of 2'-Hydroxyflavanone on key inflammatory markers, with comparisons to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen.

CompoundModelBioactivity EndpointResultReference
2'-Hydroxyflavanone LPS-induced RAW 264.7 macrophagesNitric Oxide (NO) ProductionSignificant Inhibition[6]
2'-Hydroxyflavanone LPS-induced RAW 264.7 macrophagesTNF-α, IL-1β, IL-6 ReleaseSignificant Inhibition[6][7]
Ibuprofen Carrageenan-induced rat paw edemaEdema InhibitionComparable to 2'-HF derivatives[7]
2'-Hydroxyflavanone Carrageenan-induced rat paw edemaPaw Volume ReductionDose-dependent reduction[8]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 2'-Hydroxyflavanone are mediated through the regulation of the ROS/p38MAPK/SAPK/JNK/NF-κB pathway.[6] In response to inflammatory stimuli, this pathway becomes activated, leading to the production of reactive oxygen species (ROS) and the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). 2'-HF has been shown to prevent the generation of ROS and inhibit the phosphorylation and nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade.[6]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS MAPK_JNK p38 MAPK / JNK ROS->MAPK_JNK NFkB NF-κB MAPK_JNK->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation 2HF 2'-Hydroxyflavanone 2HF->ROS inhibits 2HF->NFkB inhibits

Anti-inflammatory signaling of 2'-Hydroxyflavanone.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summarized protocols for key assays used to evaluate the bioactivity of 2'-Hydroxyflavanone.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2'-Hydroxyflavanone or a control compound for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 or GI50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of 2'-Hydroxyflavanone for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures intracellular ROS levels.

  • Cell Treatment: Treat cells with 2'-Hydroxyflavanone with or without an inflammatory stimulus (e.g., LPS).

  • DCFH-DA Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (typically 10 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[9]

Nitric Oxide (NO) Assay (Griess Reagent)

This assay measures the concentration of nitrite (B80452), a stable and quantifiable metabolite of NO.

  • Sample Collection: Collect the cell culture supernatant after treatment with 2'-Hydroxyflavanone and/or an inflammatory stimulus.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[10][11]

experimental_workflow cluster_invitro In Vitro Bioactivity Verification Cell_Culture Cell Culture (Cancer or Immune Cells) Compound_Treatment Treatment with 2'-Hydroxyflavanone Cell_Culture->Compound_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis ROS ROS Assay (DCFH-DA) Compound_Treatment->ROS NO Nitric Oxide Assay (Griess Reagent) Compound_Treatment->NO Data_Analysis Data Analysis (IC50/GI50, % Apoptosis, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis NO->Data_Analysis

Experimental workflow for bioactivity verification.

Conclusion

The available independent data strongly support the bioactivity of 2'-Hydroxyflavanone as a promising anticancer and anti-inflammatory agent. Its ability to modulate multiple key signaling pathways provides a strong rationale for its further investigation and development. This guide provides a foundational understanding for researchers to build upon, offering a comparative context and detailed methodologies for the independent verification of its therapeutic potential. Further in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in a therapeutic setting.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxyplatyphyllide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-Hydroxyplatyphyllide, a pyrrolizidine (B1209537) alkaloid, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general hazardous waste disposal guidelines and the known risks associated with pyrrolizidine alkaloids.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Due to its classification as a pyrrolizidine alkaloid, this compound should be handled as a toxic substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: When handling the solid form or if there is a risk of aerosol generation, use an appropriate respirator.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Segregate this waste at the point of generation to prevent mixing with incompatible chemicals.[1]

Step 2: Waste Containerization

  • Primary Container: Use a dedicated, leak-proof container made of a material compatible with this compound. The original container is often a suitable choice if it is in good condition.[1][2][3] Food-grade containers are not acceptable for hazardous waste storage.[1]

  • Container Labeling: Clearly label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first waste is added to the container)

    • The name of the principal investigator or laboratory contact.

  • Container Sealing: Keep the waste container securely capped at all times, except when adding waste.[2]

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic to minimize the risk of spills.

  • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[2] The secondary container should be able to hold 110% of the volume of the primary container.[2]

Step 4: Waste Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

  • Do not exceed the storage time or quantity limits set by your institution and regulatory agencies.[2][3]

  • Your EHS department will coordinate with a licensed hazardous waste disposal contractor for final, appropriate disposal, which typically involves high-temperature incineration for toxic organic compounds.

Quantitative Data on Hazardous Waste Storage

ParameterGuidelineCitation
Maximum Accumulation Time 90 days from the accumulation start date[2]
Maximum Accumulation Volume 55 gallons of any single hazardous waste stream[2]
Secondary Containment Capacity 110% of the primary container's volume[2]
pH for Aqueous Waste (if drain disposal were permissible) Between 5.5 and 10.5 (Note: Not applicable for this compound)[4]

Experimental Protocols

  • Restrict Access: Cordon off the spill area to prevent exposure.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material and any solid waste into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Disposal Decision Workflow

A Waste Generation (this compound) B Is the waste contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes H Non-Hazardous Waste Stream B->H No D Segregate at Point of Generation C->D E Use a Labeled, Sealed, and Compatible Container D->E F Store in a Designated Satellite Accumulation Area with Secondary Containment E->F G Arrange for EHS Pickup F->G

Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Hydroxyplatyphyllide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or toxicological information is available for 2-Hydroxyplatyphyllide. The following guidance is based on the general properties of related compounds, specifically sesquiterpene lactones. Sesquiterpene lactones are a diverse group of natural products known to exhibit a wide range of biological activities and potential toxicities.[1][2][3][4] Therefore, a cautious approach is essential when handling this compound.

Hazard Assessment

This compound belongs to the sesquiterpene lactone class of compounds.[4] Many compounds in this class are known to be biologically active and may present the following hazards:

  • Toxicity: Sesquiterpene lactones can be toxic and have been implicated in livestock poisoning.[3] Some related compounds are classified as fatal if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Many sesquiterpene lactones are known to be irritating to the skin, eyes, and mucous membranes.[1][3]

  • Allergenic Properties: Contact dermatitis has been reported in individuals exposed to plants containing sesquiterpene lactones.[1]

  • Genotoxicity: Concerns have been raised about the potential genotoxic (damaging to genetic material) effects of some sesquiterpene lactones.[1]

  • Neurotoxicity: Certain sesquiterpene lactones have been shown to have neurotoxic effects in animals.[3]

Given these potential hazards, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) approved.
Skin - Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use. - A disposable gown made of a low-permeability fabric.Gloves should satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the compound as a powder or when there is a risk of aerosol generation. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134).
General Lab coat, long pants, and closed-toe shoes.N/A

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Carefully sweep or scoop up the contained material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Procedures

The following diagram illustrates a general workflow for handling this compound, incorporating essential safety checkpoints.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS (if available) and all relevant safety information B Don appropriate PPE A->B C Prepare work area in a chemical fume hood B->C D Weigh and prepare this compound solution C->D E Perform experiment D->E F Decontaminate all equipment and work surfaces E->F G Dispose of all waste in designated hazardous waste containers F->G H Remove PPE correctly G->H I Wash hands thoroughly H->I

Caption: General workflow for safely handling this compound.

Emergency Response Plan

The following diagram outlines the immediate steps to take in case of an exposure incident.

G Emergency Response for Exposure cluster_actions Emergency Response for Exposure start Exposure Incident skin_contact Skin Contact: Remove contaminated clothing. Wash area with soap and water for 15 min. start->skin_contact eye_contact Eye Contact: Flush eyes with water for 15 min. Seek immediate medical attention. start->eye_contact inhalation Inhalation: Move to fresh air. Seek medical attention if breathing is difficult. start->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. start->ingestion end Seek Medical Attention (Bring SDS if available) skin_contact->end eye_contact->end inhalation->end ingestion->end

Caption: Immediate actions for different types of exposure incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.